Fosfomycin calcium hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;[(2R,3S)-3-methyloxiran-2-yl]-dioxido-oxo-λ5-phosphane;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O4P.Ca.H2O/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;1H2/q;+2;/p-2/t2-,3+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHCINMVQZDXTG-JSTPYPERSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)([O-])[O-].O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](O1)P(=O)([O-])[O-].O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7CaO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181066 | |
| Record name | Fosfomycin calcium hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26469-67-0 | |
| Record name | Fosfomycin calcium hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026469670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosfomycin calcium hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOSFOMYCIN CALCIUM MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T330QG2NYS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Fosfomycin Calcium Hydrate
Elucidation of Bacterial Cell Wall Synthesis Inhibition by Fosfomycin (B1673569) Calcium Hydrate (B1144303)
The primary mechanism of action of fosfomycin is the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall. biomol.com This inhibition occurs at the very first committed step of this intricate pathway, setting it apart from many other antibiotics that act on later stages of cell wall construction. nih.govpatsnap.com
Targeting UDP-N-acetylglucosamine enolpyruvyltransferase (MurA)
Fosfomycin's specific molecular target is UDP-N-acetylglucosamine enolpyruvyltransferase, commonly known as MurA. patsnap.comdrugbank.compatsnap.com This enzyme is crucial for bacterial survival as it catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UNAG). frontiersin.orgnih.gov This reaction forms UDP-N-acetylglucosamine enolpyruvate, a vital precursor for the synthesis of N-acetylmuramic acid, which is a fundamental building block of the peptidoglycan layer. drugbank.comnbinno.com By acting as an analog of phosphoenolpyruvate, fosfomycin competitively inhibits MurA, thereby halting the production of the necessary precursors for peptidoglycan assembly. nih.govnih.gov Without a properly formed cell wall, the bacterium cannot maintain its structural integrity, leading to cell lysis and death. patsnap.com
Irreversible Covalent Binding and Catalytic Mechanism
The inhibition of MurA by fosfomycin is not merely competitive; it is an irreversible inactivation of the enzyme. acs.orgnih.gov Fosfomycin achieves this by forming a covalent bond with a specific amino acid residue within the active site of the MurA enzyme. drugbank.comfrontiersin.org This residue has been identified as a cysteine, specifically Cys115 in the Escherichia coli MurA enzyme. frontiersin.orgnih.gov The epoxide ring of the fosfomycin molecule is subject to nucleophilic attack by the thiol group of this cysteine residue. acs.org This results in the opening of the epoxide ring and the formation of a stable, covalent adduct between the antibiotic and the enzyme, rendering the enzyme permanently inactive. nih.govresearchgate.net This irreversible binding effectively blocks the active site and prevents the natural substrate, phosphoenolpyruvate, from binding, thus shutting down the catalytic activity of MurA. drugbank.compatsnap.com
Specificity of MurA Inhibition Across Diverse Bacterial Species
Fosfomycin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org This is largely due to the highly conserved nature of the MurA enzyme across many bacterial species. asm.org However, the susceptibility to fosfomycin can vary. For instance, some bacteria possess MurA enzymes with variations in their active site that confer natural resistance. nih.gov A notable example is found in Mycobacterium tuberculosis, where the MurA enzyme has an asparagine residue instead of the critical cysteine at the active site, making it inherently resistant to fosfomycin. nih.govdrugbank.com Similarly, mutations in the murA gene that alter the Cys115 residue can lead to acquired resistance. cuestionesdefisioterapia.com
Intracellular Accumulation and Transport Mechanisms of Fosfomycin Calcium Hydrate
For fosfomycin to exert its inhibitory effect on the cytoplasmic enzyme MurA, it must first cross the bacterial cell membrane. nih.gov Being a hydrophilic molecule, it cannot passively diffuse through the lipid bilayer and relies on active transport systems. drugbank.com Bacteria have evolved specific transporter proteins for the uptake of essential nutrients, and fosfomycin cleverly exploits these systems to gain entry into the cell. frontiersin.org
Glycerol-3-Phosphate Transporter Systems (GlpT)
One of the primary routes for fosfomycin entry into the bacterial cell is through the Glycerol-3-Phosphate Transporter (GlpT) system. frontiersin.orgnih.gov This transporter is normally responsible for the uptake of glycerol-3-phosphate, a key metabolite in lipid biosynthesis and energy metabolism. frontiersin.org Fosfomycin's structural similarity to glycerol-3-phosphate allows it to be recognized and transported by the GlpT protein. nih.gov The expression of the glpT gene is often induced by the presence of glycerol-3-phosphate. nih.gov In some bacteria, such as Pseudomonas aeruginosa, the GlpT transporter appears to be the sole mechanism for fosfomycin uptake. nih.govasm.org Consequently, mutations or inactivation of the glpT gene can lead to high levels of fosfomycin resistance in these organisms. frontiersin.orgnih.gov
Hexose (B10828440) Phosphate (B84403) Transporter Systems (UhpT)
The second major transport system exploited by fosfomycin is the Hexose Phosphate Transporter (UhpT) system. frontiersin.orgcsic.es This system is primarily responsible for the uptake of hexose phosphates, such as glucose-6-phosphate (G6P). nih.govfrontiersin.org Similar to its mimicry of glycerol-3-phosphate, fosfomycin's structure also resembles that of glucose-6-phosphate, enabling its transport via the UhpT protein. nih.gov The expression of the uhpT gene is typically induced by the presence of extracellular glucose-6-phosphate. nih.govacs.org In bacteria like Escherichia coli, both the GlpT and UhpT systems contribute to fosfomycin uptake. frontiersin.orgnih.gov Therefore, inactivation of either one of these transport systems can result in a moderate increase in fosfomycin resistance. frontiersin.org Recent studies have also suggested the potential involvement of other transport systems, such as the fructose (B13574) phosphotransferase system (PTS), in the transport of fosfomycin in E. coli. csic.esnih.gov
Interactive Data Table: Fosfomycin Transport Systems
| Transporter System | Natural Substrate | Bacterial Species Examples | Impact of Inactivation on Fosfomycin Susceptibility |
|---|---|---|---|
| GlpT | Glycerol-3-Phosphate | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Increased resistance, particularly significant in P. aeruginosa |
| UhpT | Hexose Phosphates (e.g., Glucose-6-Phosphate) | Escherichia coli, Staphylococcus aureus | Increased resistance |
Table of Compound Names
| Compound Name |
|---|
| This compound |
| UDP-N-acetylglucosamine |
| Phosphoenolpyruvate |
| UDP-N-acetylglucosamine enolpyruvate |
| N-acetylmuramic acid |
| Glycerol-3-phosphate |
Regulation of Transporter Gene Expression in Response to this compound
The efficacy of fosfomycin is critically dependent on its transport into the bacterial cell, a process mediated primarily by two nutrient transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate transporter (UhpT). nih.govasm.orgresearchgate.net The expression of the genes encoding these transporters, glpT and uhpT, is tightly regulated by a complex network of cellular signals and regulatory proteins. Bacteria can modulate the expression of these transporter genes in response to environmental cues and antibiotic pressure, which represents a significant mechanism of intrinsic and acquired resistance to fosfomycin. nih.govnih.gov
The expression of both glpT and uhpT is induced by their respective substrates, glycerol-3-phosphate (G3P) and glucose-6-phosphate (G6P). nih.govasm.org A foundational level of regulation for both transporter genes in Enterobacterales involves the catabolite repression system. researchgate.net High levels of cyclic adenosine (B11128) monophosphate (cAMP) are necessary for the full expression of both glpT and uhpT. The cAMP molecule forms a complex with the cAMP receptor protein (CRP), and this cAMP-CRP complex binds to promoter regions of the transporter genes, promoting their transcription. nih.govresearchgate.net Consequently, mutations in the genes cyaA (which encodes adenylate cyclase, the enzyme that synthesizes cAMP) or ptsI (a component of the phosphotransferase system that regulates cAMP levels) lead to decreased intracellular cAMP. This results in reduced synthesis of both GlpT and UhpT, diminishing fosfomycin uptake and thereby increasing resistance. nih.govresearchgate.netoup.com
Beyond this shared global regulation, each transporter system is governed by specific regulatory pathways.
Regulation of the glpT gene: The transcription of glpT is negatively controlled by the repressor protein GlpR. nih.govresearchgate.net In the absence of its inducer, G3P, GlpR binds to operator sites near the glpT promoter, blocking transcription. When G3P is present, it binds to GlpR, causing a conformational change that reduces GlpR's affinity for the operator DNA, thus allowing for the expression of the GlpT transporter. nih.govresearchgate.net Inactivation of the glpR gene leads to the constitutive expression of glpT. researchgate.net Other regulatory systems have also been shown to influence glpT expression. For instance, in Escherichia coli, the two-component system TorSRT, which typically responds to trimethylamine (B31210) N-oxide (TMAO), can also control fosfomycin tolerance. The response regulator TorR, when activated, represses the glpT gene, leading to reduced fosfomycin uptake. asm.org Furthermore, mutations in the ackA and pta genes, involved in acetate (B1210297) metabolism, have been found to decrease the expression of the nucleoid-associated protein Fis, which in turn reduces glpT expression and susceptibility to fosfomycin in E. coli. nih.gov
Regulation of the uhpT gene: The expression of uhpT is controlled by a dedicated three-component regulatory system encoded by the uhpABC operon. nih.govasm.org UhpC is an integral membrane protein that senses the presence of extracellular G6P. nih.gov Upon detection of G6P, UhpC activates UhpB, a sensor histidine kinase. nih.gov UhpB then phosphorylates the DNA-binding response regulator, UhpA. nih.gov Phosphorylated UhpA binds to the uhpT promoter, stimulating its transcription and leading to the synthesis of the UhpT transporter. nih.gov Inactivation of any of these regulatory genes (uhpA, uhpB, or uhpC) inhibits or reduces the expression of UhpT, preventing fosfomycin uptake and resulting in resistance. nih.gov
Environmental conditions also play a crucial role in regulating these transporter genes. Under anaerobic conditions, the susceptibility of E. coli to fosfomycin increases. asm.orgnih.gov This has been linked to the activity of the Fumarate and Nitrate Reductase (FNR) protein, a global transcriptional regulator activated in the absence of oxygen. FNR directly binds to the promoter regions of both glpT and uhpT, activating their expression and leading to increased intracellular accumulation of the antibiotic. asm.orgnih.gov
Mutations within these regulatory pathways are a common cause of fosfomycin resistance in clinical isolates. frontiersin.orgfrontiersin.org By downregulating or completely shutting off the expression of these key transporters, bacteria effectively prevent the antibiotic from reaching its intracellular target, MurA. nih.gov
**Table 1: Effect of Gene Deletions on Fosfomycin Susceptibility in *Staphylococcus aureus***
| Bacterial Strain (S. aureus Newman) | Relevant Gene Deletion | Fosfomycin Minimal Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Wild Type | None | 0.5 |
| Mutant 1 | ΔuhpT | 32 |
| Mutant 2 | ΔglpT | 4 |
| Mutant 3 | ΔuhpT ΔglpT | >1024 |
Data sourced from a study on S. aureus, demonstrating how the deletion of transporter genes significantly increases the concentration of fosfomycin required to inhibit bacterial growth. frontiersin.org
**Table 2: Impact of Regulatory Gene Mutations on Fosfomycin Susceptibility in *E. coli***
| Regulatory System | Gene(s) with Inactivating Mutations | Effect on Transporter Expression | Resulting Phenotype |
|---|---|---|---|
| Catabolite Repression | cyaA, ptsI, crp | Reduced expression of both glpT and uhpT | Decreased fosfomycin susceptibility nih.govasm.org |
| Uhp System | uhpA, uhpB, uhpC | Reduced or inhibited expression of uhpT | Fosfomycin resistance nih.gov |
| Glp System | glpR (inactivation) | Constitutive expression of glpT | Increased fosfomycin susceptibility researchgate.net |
| Anaerobic Regulation | fnr | Lack of anaerobic induction of glpT and uhpT | Reduced fosfomycin susceptibility under anaerobic conditions asm.org |
This table summarizes findings on how mutations in key regulatory genes affect the expression of fosfomycin transporters and the subsequent susceptibility of E. coli to the antibiotic.
Biochemical and Genetic Basis of Resistance to Fosfomycin Calcium Hydrate
Enzymatic Inactivation Mechanisms
One of the most significant mechanisms of fosfomycin (B1673569) resistance involves the production of enzymes that chemically modify and inactivate the antibiotic. mdpi.commdpi.com These enzymes, often encoded by genes located on mobile genetic elements, can be broadly categorized into two main groups: fosfomycin modifying enzymes and other resistance enzymes. nih.govresearchgate.net
Fosfomycin Modifying Enzymes: FosA, FosB, FosC, FosX, FomA, FomB
A diverse array of enzymes has been identified that can inactivate fosfomycin. The most well-characterized of these are the metalloenzymes FosA, FosB, and FosX, along with the kinases FomA, FomB, and FosC. nih.govmicrobiologyresearch.org These enzymes catalyze the opening of the reactive epoxide ring of fosfomycin or the phosphorylation of its phosphonate (B1237965) group, rendering it unable to bind to its target. mdpi.commicrobiologyresearch.org
FosA: These enzymes are glutathione (B108866) S-transferases that catalyze the addition of glutathione to the C1 position of fosfomycin, breaking the epoxide ring. tandfonline.comacs.org This reaction is dependent on the presence of Mn²⁺ and K⁺ as cofactors. nih.govresearchgate.net
FosB: FosB enzymes are thiol S-transferases that utilize bacillithiol or other low-molecular-weight thiols to inactivate fosfomycin through a similar epoxide ring-opening mechanism. mdpi.comacs.org This process is typically dependent on Mg²⁺. tandfonline.comacs.org
FosC: FosC is a kinase that inactivates fosfomycin by phosphorylating it. microbiologyresearch.org
FosX: These Mn²⁺-dependent epoxide hydrolases inactivate fosfomycin by adding a water molecule to break the epoxide ring. nih.govacs.org
FomA and FomB: These are kinases that sequentially phosphorylate fosfomycin. FomA converts fosfomycin to fosfomycin monophosphate, and FomB then adds a second phosphate (B84403) group to create fosfomycin diphosphate. microbiologyresearch.orgresearchgate.net
Table 1: Overview of Fosfomycin Modifying Enzymes
| Enzyme | Family | Catalytic Mechanism | Cofactors | Substrate(s) |
|---|---|---|---|---|
| FosA | Glutathione S-transferase | Addition of glutathione to open the epoxide ring | Mn²⁺, K⁺ | Glutathione |
| FosB | Thiol S-transferase | Addition of bacillithiol or other thiols to open the epoxide ring | Mg²⁺ | Bacillithiol, L-cysteine |
| FosC | Kinase | Phosphorylation of fosfomycin | ATP, Mg²⁺ | ATP |
| FosX | Epoxide hydrolase | Addition of water to open the epoxide ring | Mn²⁺ | Water |
| FomA | Kinase | Phosphorylation of fosfomycin to fosfomycin monophosphate | ATP, Mg²⁺ | ATP |
| FomB | Kinase | Phosphorylation of fosfomycin monophosphate to fosfomycin diphosphate | ATP, Mg²⁺ | Fosfomycin monophosphate |
The three-dimensional structures of several Fos enzymes have been determined, providing detailed insights into their catalytic mechanisms. nih.govitmedicalteam.pl These studies, often employing techniques like X-ray crystallography, reveal the arrangement of amino acid residues within the active site that are critical for binding fosfomycin and the respective co-substrates. itmedicalteam.pl For instance, the structures of FosA and FosB show a conserved metal-binding site essential for catalysis. acs.org The catalytic mechanism of these metalloenzymes involves the activation of the thiol substrate (glutathione or bacillithiol) by the metal cofactor, which then acts as a nucleophile to attack the C1 atom of the fosfomycin epoxide ring. acs.org In contrast, the kinase enzymes like FomA possess a typical amino acid kinase family fold and utilize ATP to phosphorylate the phosphonate group of fosfomycin. researchgate.netnih.gov
A critical aspect of fosfomycin resistance is the location of the fos genes on mobile genetic elements (MGEs), such as plasmids and transposons. nih.govwikipedia.orgnih.gov This mobility facilitates the horizontal transfer of resistance genes between different bacterial species and strains, contributing significantly to the dissemination of resistance. nih.govsrce.hr The fosA gene, for example, was initially found on a transposon, Tn2921, on a plasmid in Serratia marcescens. nih.gov Since then, various fosA variants, such as fosA3 and fosA4, have been identified on plasmids in clinically important bacteria like Escherichia coli and Klebsiella pneumoniae. nih.govnih.gov These plasmids often carry other antibiotic resistance genes, leading to multidrug-resistant phenotypes. microbiologyresearch.org Similarly, the fosB gene has been found on plasmids in staphylococci. mdpi.com The association of fos genes with MGEs like insertion sequences (IS) is a major driver for the creation of new resistance-carrying plasmids. nih.gov
Other Resistance Enzymes and Their Catalytic Mechanisms
Beyond the well-characterized FosA, FosB, FosC, and FosX enzymes, other enzymatic activities can contribute to fosfomycin resistance. While less common, these enzymes may play a role in specific bacterial species or environments. Their catalytic mechanisms generally involve the modification of the fosfomycin molecule to prevent its interaction with the MurA enzyme. microbiologyresearch.orgacs.org The study of these alternative resistance enzymes is an ongoing area of research.
Target Modification and Overproduction
Another major strategy for fosfomycin resistance involves alterations to the cellular target of the antibiotic, the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, known as MurA. mdpi.commdpi.commicrobiologyresearch.org This enzyme catalyzes the first committed step in peptidoglycan biosynthesis. microbiologyresearch.org
Mutational Alterations in MurA Leading to Reduced Affinity
Mutations in the murA gene can lead to amino acid substitutions in the MurA enzyme, which can reduce its affinity for fosfomycin. mdpi.commdpi.com While fosfomycin normally binds covalently to a cysteine residue in the active site of MurA, certain mutations can hinder this interaction without completely abolishing the enzyme's essential function in cell wall synthesis. mdpi.comacs.org For example, mutations leading to the substitutions Asp369 to Asn and Leu370 to Ile in the MurA protein of E. coli have been shown to decrease susceptibility to fosfomycin. mdpi.com Although mutations directly in the catalytic site are rare in clinical isolates, they represent a potential mechanism of resistance. mdpi.com Overexpression of the murA gene can also lead to fosfomycin resistance by titrating out the drug. microbiologyresearch.orgmcmaster.ca Increased levels of the MurA enzyme mean that a higher concentration of fosfomycin is required to inhibit a sufficient number of enzyme molecules to be effective. mdpi.com
MurA Overexpression and Resistance Phenotypes
The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is the primary target of fosfomycin. patsnap.comfrontiersin.org It catalyzes the first committed step in peptidoglycan biosynthesis, a crucial component of the bacterial cell wall. patsnap.comfrontiersin.org Fosfomycin irreversibly inhibits MurA by forming a covalent bond with a cysteine residue in its active site. frontiersin.orgnih.gov
One mechanism of resistance involves the overexpression of the murA gene. microbiologyresearch.orgnih.gov By increasing the production of the MurA enzyme, bacteria can effectively titrate out the antibiotic, allowing a sufficient amount of the enzyme to remain active for cell wall synthesis. microbiologyresearch.org Genome-wide screening of Escherichia coli has shown that among 5,272 chromosomal genes, only the overexpression of murA can confer clinical levels of fosfomycin resistance. nih.gov This resistance is achieved at a relatively low fitness cost compared to other resistance mechanisms, suggesting a potential for its persistence in clinical settings. nih.gov While mutations within the murA gene that alter the fosfomycin binding site can also lead to resistance, overexpression represents a significant and less costly strategy for bacteria to withstand the antibiotic's effects. microbiologyresearch.orgnih.gov
Table 1: Impact of MurA Overexpression on Fosfomycin Resistance
| Organism | Method of Overexpression | Resulting Fosfomycin MIC | Fitness Cost | Reference |
| Escherichia coli | Plasmid-based overexpression | 32 µg/ml (clinical resistance) | Low (approx. 5%) | nih.gov |
| Klebsiella pneumoniae | Exposure-induced | 128 µg/mL | Not specified | frontiersin.org |
Efflux Pump Systems Contributing to Fosfomycin Calcium Hydrate (B1144303) Resistance
Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.gov This mechanism reduces the intracellular concentration of the drug, preventing it from reaching its target. patsnap.com Several families of efflux pumps have been identified, including the major facilitator superfamily (MFS), the resistance-nodulation-cell division (RND) superfamily, and the small multidrug resistance (SMR) family. asm.org
Several specific efflux pumps have been implicated in fosfomycin resistance across different bacterial species.
In Acinetobacter baumannii, a novel MFS transporter, AbaF, has been identified as a key player in fosfomycin efflux. nih.govoup.com The expression of abaF is increased in the presence of fosfomycin, and its disruption leads to increased susceptibility to the antibiotic. oup.com
In Staphylococcus aureus, the chromosomally encoded MFS transporter Tet38 has been shown to contribute to fosfomycin resistance. microbiologyresearch.orgnih.gov Overexpression of tet38 leads to a fourfold increase in the minimum inhibitory concentration (MIC) of fosfomycin. frontiersin.org
In Escherichia coli, the resistance-nodulation-cell division (RND) efflux systems, including the copper-transporting CusCFBA and the multidrug transport MdtABC-TolC systems, have been associated with fosfomycin resistance. microbiologyresearch.org
The expression of genes encoding efflux pumps is a tightly regulated process. In S. aureus, the expression of tet38 is repressed by TetR21 and may also be influenced by the global regulator MgrA. frontiersin.org Studies have shown that exposure to sub-lethal concentrations of fosfomycin can upregulate the expression of the tet38 gene in most resistant isolates. frontiersin.org In A. baumannii, the expression of abaF is also induced by the presence of fosfomycin. oup.com This inducible expression allows bacteria to respond dynamically to the presence of the antibiotic, mounting a defense when needed.
Table 2: Efflux Pumps Involved in Fosfomycin Resistance
| Efflux Pump | Family | Organism | Substrates | Reference |
| AbaF | MFS | Acinetobacter baumannii | Fosfomycin | oup.com |
| Tet38 | MFS | Staphylococcus aureus | Fosfomycin, Tetracycline, Palmitoleic acid | microbiologyresearch.orgnih.gov |
| CusCFBA | RND | Escherichia coli | Copper, Fosfomycin | microbiologyresearch.org |
| MdtABC-TolC | RND | Escherichia coli | Various drugs, Fosfomycin | microbiologyresearch.org |
Impaired Transport System Mechanisms
Fosfomycin enters bacterial cells primarily through two transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose-6-phosphate transporter (UhpT). microbiologyresearch.orgoup.com These transporters are essential for the uptake of their respective substrates but also serve as unwitting entry points for fosfomycin. Consequently, impairment of these transport systems is a major mechanism of fosfomycin resistance. nih.govnih.gov
Mutations or deletions in the glpT and uhpT genes can lead to the production of non-functional transporter proteins, thereby preventing fosfomycin from entering the cell. nih.govnih.gov
In Staphylococcus aureus, deletion of uhpT or glpT individually leads to a significant increase in the fosfomycin MIC. nih.govfrontiersin.org Deletion of both genes results in high-level resistance. nih.govnih.govfrontiersin.org For instance, in one study, the deletion of uhpT increased the MIC from 0.5 µg/ml to 32 µg/ml, while the deletion of glpT raised it to 4 µg/ml. nih.govfrontiersin.org The double deletion mutant exhibited an MIC of >1024 µg/ml. nih.govfrontiersin.org
Similarly, in Escherichia coli, inactivation of either glpT or uhpT confers moderate fosfomycin resistance. nih.gov
In Pseudomonas aeruginosa, however, it appears that GlpT is the sole transporter for fosfomycin, as only mutations in glpT have been shown to confer significant resistance. asm.org
The expression of glpT and uhpT is under the control of complex regulatory networks. Mutations in genes that regulate these transporters can also lead to fosfomycin resistance by reducing their expression.
High levels of cyclic AMP (cAMP) are required for the full expression of both the GlpT and UhpT transporters in Enterobacteria. nih.gov The synthesis of cAMP is dependent on the enzyme adenylate cyclase, encoded by the cyaA gene, and its levels are also regulated by the phosphotransferase enzyme PtsI. nih.gov
Mutations in cyaA or ptsI result in decreased intracellular cAMP levels. microbiologyresearch.orgnih.gov This, in turn, leads to reduced synthesis of both GlpT and UhpT, diminishing fosfomycin uptake and conferring resistance. microbiologyresearch.orgnih.govnih.gov
In S. aureus, mutations in the hptRS regulon, which controls the expression of uhpT, can also interfere with fosfomycin uptake. oup.com
**Table 3: Impact of Transporter Gene Mutations on Fosfomycin MIC in *S. aureus***
| Strain/Mutation | Fosfomycin MIC (µg/ml) | Reference |
| Wild-type | 0.5 | nih.govfrontiersin.org |
| ΔuhpT | 32 | nih.govfrontiersin.org |
| ΔglpT | 4 | nih.govfrontiersin.org |
| ΔuhpTΔglpT | >1024 | nih.govfrontiersin.org |
Epidemiological and Ecological Perspectives of Fosfomycin Calcium Hydrate Resistance Genes (Non-Human Focus)
The rise of antimicrobial resistance is a significant global threat, prompting the re-evaluation of older antibiotics like fosfomycin for treating infections caused by multidrug-resistant bacteria. wiley.com However, the efficacy of fosfomycin is increasingly compromised by the spread of resistance genes, particularly in non-human reservoirs which serve as critical nodes in the transmission cycle. wiley.comnih.gov
Global Dissemination of Resistance Determinants
The acquisition of fosfomycin-modifying enzymes is a primary mechanism of resistance in Enterobacterales. wiley.com Genes encoding these enzymes, especially variants of the fosA gene, are increasingly detected in isolates from animal, food, and environmental sources across the globe. wiley.com
Initially described predominantly in Asia, these mobile resistance genes are now widespread. wiley.com The fosA3 gene is the most frequently detected variant in both Asia and Europe. wiley.com Studies have documented the presence of fosA3 in multidrug-resistant Escherichia coli isolated from various animals, including pigs, chickens, dairy cows, stray cats, stray dogs, and wild rodents. researchgate.netscilit.comasm.org For instance, a study in Hong Kong found that among 1,693 E. coli isolates from various animals, 97 were positive for the fosA3 gene. asm.org In China, E. coli strains with high resistance to fosfomycin, commonly carrying the fosA3 gene (88% of resistant isolates in one study), have been isolated from waterfowl. frontiersin.org
The dissemination is not limited to agricultural settings. Wild birds are now recognized as significant reservoirs and vectors for antimicrobial resistance genes (ARGs). nih.gov A study in Pakistan identified the fosA4 gene in 11% of E. coli isolates from the fecal droppings of wild birds in urban parks. nih.govasm.org This highlights the role of migratory birds in the long-distance dissemination of resistance determinants, potentially bridging geographically distinct environments and populations. nih.gov The presence of these genes in diverse animal populations and environments underscores the complex transmission pathways at the human-animal-environment interface. wiley.com
Horizontal Gene Transfer Mechanisms and Plasmids
The rapid and wide dissemination of fosfomycin resistance genes is primarily driven by horizontal gene transfer (HGT). uconn.edu Mobile genetic elements (MGEs) such as plasmids, transposons, and insertion sequences act as vectors, facilitating the movement of resistance genes between different bacteria, including across species boundaries. wiley.comuconn.edu
Plasmids are the main vehicles for the spread of fos genes in Enterobacterales. wiley.com A variety of plasmid incompatibility (Inc) groups have been implicated in the dissemination of the fosA3 gene among E. coli from livestock and other animals. researchgate.net
Key mobile elements associated with fosfomycin resistance include:
Plasmids: IncF and IncN plasmids play a predominant role in carrying fosfomycin resistance genes. wiley.com Other significant plasmid types include IncHI2, IncFII, and IncI1. nih.govfrontiersin.org For example, the fosA4 gene, along with other critical resistance genes like tet(X4), has been found on large IncFII plasmids in E. coli from wild birds. nih.govasm.org
Insertion Sequences (IS): The insertion sequence IS26 is crucial for the mobilization and dissemination of fosfomycin-modifying enzymes. wiley.com The fosA3 gene is often flanked by IS26 elements, forming a composite transposon-like structure that facilitates its movement between plasmids and chromosomes. frontiersin.org
Integrons: These genetic elements are important for capturing and expressing multiple resistance gene cassettes, although they are not mobile themselves. wiley.com
The table below summarizes key plasmids and mobile genetic elements involved in the dissemination of fos genes in non-human sources.
| Gene | Plasmid Inc Group(s) | Associated Mobile Element(s) | Bacterial Host(s) | Source(s) |
| fosA3 | IncF, IncN, IncHI2, IncI1, IncC | IS26 | E. coli, Salmonella | Livestock (Pigs, Chickens, Cattle), Waterfowl, Vegetables |
| fosA4 | IncFII, IncHI2 | - | E. coli | Wild Birds |
This table is generated from data found in the text.
Resistance Evolution in Environmental and Non-Human Clinical Settings
The evolution of fosfomycin resistance in non-human environments is significantly influenced by co-selection. wiley.com Plasmids carrying fos genes often harbor additional resistance genes for other classes of antibiotics, such as beta-lactams (e.g., blaCTX-M), tetracyclines (e.g., tet(X4)), and polymyxins (e.g., mcr-1). wiley.comnih.govfrontiersin.org This co-localization means that the use of any of these antibiotics can exert selective pressure that promotes the maintenance and spread of plasmids carrying the entire suite of resistance genes, including those for fosfomycin. wiley.comfrontiersin.org
Studies have demonstrated a strong association between fosA3 and extended-spectrum-beta-lactamase (ESBL) genes, particularly of the CTX-M type. frontiersin.orgmdpi.comsonar.ch In one study of E. coli from waterfowl, a significant positive correlation was found between the presence of fosA3 and blaCTX-M. frontiersin.org Similarly, the alarming co-occurrence of fosA4, mcr-1 (colistin resistance), and tet(X4) (tigecycline resistance) on plasmids in E. coli from wild birds has been reported, signaling the evolution of multidrug-resistant strains in environmental reservoirs. nih.govasm.org
Livestock and poultry farming environments can act as hotspots for the evolution and transfer of ARGs. wiley.com The gut microbiome of food animals serves as a vast reservoir where resistant bacteria can exchange genetic material. uconn.edu The dissemination of specific high-risk bacterial clones also plays a role. For example, E. coli sequence type ST69 has been identified as a predominant clone harboring fosA3 in ducks in China. frontiersin.org The presence of such clones in animal populations facilitates the amplification and spread of fosfomycin resistance. asm.orgfrontiersin.org While mutations in chromosomal genes that impair fosfomycin uptake (e.g., glpT, uhpT) are a known resistance mechanism, the acquisition of mobile fos genes via HGT is a more significant concern for the rapid, widespread dissemination of high-level resistance in non-human settings. wiley.comnih.govoup.com
The table below illustrates the co-resistance patterns frequently observed with plasmid-mediated fosfomycin resistance in non-human isolates.
| Fosfomycin Resistance Gene | Co-occurring Resistance Gene(s) | Antibiotic Class of Co-resistance | Bacterial Host | Source |
| fosA3 | blaCTX-M | Cephalosporins | E. coli | Livestock, Waterfowl |
| fosA3 | floR, aadA1 | Phenicols, Aminoglycosides | E. coli | Waterfowl |
| fosA4 | tet(X4), mcr-1 | Tetracyclines, Polymyxins | E. coli | Wild Birds |
This table is generated from data found in the text.
Preclinical Pharmacokinetics and Pharmacodynamics of Fosfomycin Calcium Hydrate
Absorption and Distribution Studies in In Vitro Models and Animal Models
The absorption and distribution of fosfomycin (B1673569) are critical determinants of its efficacy. Preclinical studies have explored these aspects using different formulations and animal models.
Bioavailability Assessment in Preclinical Formulations
The oral bioavailability of fosfomycin varies significantly depending on the salt form. Fosfomycin calcium has demonstrated lower bioavailability compared to other salts like fosfomycin tromethamine. nih.govmdpi.com Studies in post-weaning piglets showed that the bioavailability of oral calcium fosfomycin was approximately 20%. semanticscholar.org In dogs, the bioavailability of fosfomycin calcium is also reported to be low, around 12%. mdpi.com In contrast, fosfomycin tromethamine shows higher bioavailability, ranging from 33% to 44% in humans. nih.govmdpi.com
The presence of food can also influence the absorption of fosfomycin salts. While the absorption of the calcium salt is not significantly affected by food, the tromethamine salt should be administered on an empty stomach as food can reduce its rate of absorption. openveterinaryjournal.com Experimental studies in dogs have shown that while administration after feeding might retard the absorption of fosfomycin calcium, it can lead to more sustained serum levels. popline.org
Interactive Data Table: Bioavailability of Fosfomycin Salts in Animal Models
| Salt Form | Animal Model | Bioavailability (%) | Source |
|---|---|---|---|
| Fosfomycin Calcium | Piglets | 20 | semanticscholar.org |
| Fosfomycin Calcium | Dogs | 12 | mdpi.com |
| Fosfomycin Disodium (B8443419) | Piglets (IM) | 85.5 | nih.gov |
| Fosfomycin Disodium | Horses (SC) | 84-86 | openveterinaryjournal.com |
| Fosfomycin Tromethamine | Dogs | 38-45 | nih.gov |
Tissue Distribution and Accumulation Profiles in Non-Human Models
Following absorption, fosfomycin distributes widely into various tissues. This is facilitated by its low molecular weight and minimal plasma protein binding (<0.5%). openveterinaryjournal.commdpi.com In rats, after intravenous administration, the highest concentrations of fosfomycin were found in the kidneys, followed by serum, lungs, heart, spleen, muscle, liver, and brain. jst.go.jp
Studies in rats have demonstrated rapid and wide tissue distribution, with peak concentrations in most tissues achieved within one hour. tga.gov.au Notably, levels were highest in the small intestine and kidneys. tga.gov.au Fosfomycin has also been shown to cross the placental barrier in animals. fda.govdrugs.comfffenterprises.com Distribution has been observed in the bladder wall, prostate, and seminal vesicles. tga.gov.aufda.govdrugs.comfffenterprises.com In a study on patients undergoing urological surgery, fosfomycin was found in bladder tissue. fda.govfffenterprises.com It can also penetrate into inflamed tissues and abscess fluids. mdpi.com
Metabolism and Excretion Pathways in Preclinical Systems
Understanding the metabolic fate and excretion routes of fosfomycin is crucial for determining its dosing and potential for drug-drug interactions.
Metabolic Stability and Biotransformation Studies
Fosfomycin is characterized by its high metabolic stability. It is not metabolized in the body and is excreted largely unchanged. nih.govdrugs.comdrugbank.com The biosynthesis of fosfomycin itself involves distinct pathways in different microorganisms, such as Pseudomonas syringae and Streptomyces species, starting from phosphoenolpyruvate (B93156). nih.govnih.govpnas.orgacs.org The breakdown of fosfomycin in certain bacteria, like Rhizobium huakuii PMY1, begins with the opening of the epoxide ring. rsc.org However, in animal models and humans, fosfomycin remains intact.
Renal Clearance and Biliary Excretion in Animal Models
The primary route of elimination for fosfomycin is through the kidneys via glomerular filtration. nih.govnih.gov In rats, the urinary recovery rate within 6 hours after intravenous administration was 88.1%, indicating a pattern of renal excretion. jst.go.jp In piglets, after parenteral administration, 85% to 95% of the dose is excreted in the urine. nih.gov
A smaller portion of fosfomycin is eliminated through biliary excretion. In rats, fosfomycin was detected in the bile, with concentrations peaking 30 minutes after intravenous administration. jst.go.jp Studies in patients have also shown that fosfomycin concentrates in the bile and gallbladder. asm.org Enterohepatic circulation has been suggested to explain the appearance of a secondary serum peak. nih.gov A study in healthy women who received oral calcium fosfomycin showed that about 18% of the dose was excreted in the urine, which is consistent with its low oral bioavailability and primary renal clearance. mdpi.com
Pharmacokinetic/Pharmacodynamic Modeling in Preclinical Settings
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is essential for optimizing dosing regimens to ensure therapeutic efficacy. For fosfomycin, several PK/PD indices have been evaluated in preclinical models.
In a murine urinary tract infection (UTI) model, fosfomycin demonstrated concentration-dependent in vivo activity. nih.gov The PK/PD indices that best correlated with efficacy against Escherichia coli in this model were the area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC) and the maximum concentration to MIC ratio (Cmax/MIC). nih.gov
Similarly, in an in vitro PK/PD model examining activity against Pseudomonas aeruginosa, the fAUC/MIC (unbound fraction of AUC/MIC) was the index most closely correlated with bactericidal effect. oup.com PK/PD modeling based on human pharmacokinetic data has been used to simulate various dosing regimens to predict efficacy against systemic infections. eur.nl These simulations help in determining appropriate doses to achieve target PK/PD indices for different pathogens. mdpi.comresearchgate.net For instance, in a study on UTIs in women, PK/PD breakpoints for oral calcium fosfomycin were determined based on urine concentrations. mdpi.com
Development of PK/PD Models for Antimicrobial Efficacy Prediction in Non-Human Data
The development of pharmacokinetic/pharmacodynamic (PK/PD) models is crucial for predicting the antimicrobial efficacy of fosfomycin and optimizing dosing regimens. In non-human studies, these models help to understand the relationship between drug exposure and its effect on bacteria. nih.gov
One of the key PK/PD indices for fosfomycin is the percentage of the dosing interval during which the drug concentration remains above the minimum inhibitory concentration (%T>MIC). nih.gov However, due to the presence of inherently resistant subpopulations of bacteria, another index has been identified as a strong predictor of efficacy: the percentage of the dosing interval that drug concentrations are above the inherent resistance inhibitory concentration. nih.gov Studies using a one-compartment in vitro infection model with Escherichia coli have shown a strong correlation (r² = 0.777) between this index and antimicrobial effect. nih.gov
The area under the concentration-time curve to MIC ratio (AUC/MIC) is another important PK/PD index for fosfomycin, particularly against Pseudomonas aeruginosa. oup.com Research utilizing a dynamic in vitro PK/PD model demonstrated that the free-drug AUC/MIC (fAUC/MIC) was the index most closely correlated with the bactericidal activity against P. aeruginosa (R² = 0.80). oup.com
These preclinical models are instrumental in determining the magnitude of the PK/PD index required to achieve specific therapeutic outcomes, such as bacterial stasis or a 1- to 2-log10 reduction in bacterial colony-forming units (CFU)/ml. nih.gov For instance, against E. coli, the magnitudes of the PK/PD index (%T above resistant inhibitory concentration) associated with net bacterial stasis, and 1- and 2-log10 CFU/ml reductions at 24 hours were found to be 11.9, 20.9, and 32.8, respectively. nih.gov
Table 1: PK/PD Indices and Targets for Fosfomycin Efficacy in Preclinical Models
| Organism | Model | PK/PD Index | Target for Efficacy | Reference |
|---|---|---|---|---|
| Escherichia coli | In vitro infection model | %T > Inherent Resistance Inhibitory Concentration | Stasis: 11.9, 1-log kill: 20.9, 2-log kill: 32.8 | nih.gov |
| Pseudomonas aeruginosa | In vitro PK/PD model | fAUC/MIC | 1-log reduction: 489, 2-log reduction: 1024 | oup.com |
| Enterobacterales | Neutropenic murine thigh infection model | AUC24/MIC | Net stasis: > 23 | nih.gov |
| P. aeruginosa | Neutropenic murine thigh infection model | AUC24/MIC | Net stasis: > 15 | nih.gov |
Dose-Response Relationships in In Vitro and Animal Infection Models
Dose-response relationships for fosfomycin have been characterized in various in vitro and animal infection models to understand the exposure levels required for antibacterial effects. These studies are fundamental in establishing preclinical breakpoints and informing dosing strategies.
In an in vitro infection model, dose-ranging studies with clinical isolates of E. coli helped to establish the link between fosfomycin exposure and bacterial killing. nih.gov The presence of a resistant subpopulation was a key finding, influencing the dose-response curve. nih.gov
A neutropenic murine thigh infection model has been extensively used to evaluate the in vivo efficacy of fosfomycin against several pathogens. In studies with E. coli, Klebsiella pneumoniae, and P. aeruginosa, the AUC/MIC ratio was identified as the PK/PD driver of efficacy. The dose-response curves generated from these models show the relationship between the 24-hour AUC/MIC ratio and the change in bacterial burden in the thighs of the mice. researchgate.net For instance, the AUC/MIC ratio associated with 50% of the maximal effect (ED50) can be determined from these curves. researchgate.net
In a rabbit model of experimental pneumococcal meningitis caused by Streptococcus pneumoniae, a clear dose-response relationship was observed. nih.gov Increasing intravenous doses of fosfomycin resulted in a greater reduction of bacterial counts in the cerebrospinal fluid (CSF). nih.gov However, this study also highlighted that for bactericidal activity in the CSF, concentrations of at least ten times the MIC were necessary, indicating a steep dose-response curve in this specific infection model. nih.gov
Studies in post-weaning piglets have also contributed to understanding the dose-response relationship of oral fosfomycin calcium. After oral administration, plasma concentrations were measured to determine pharmacokinetic parameters. semanticscholar.org By comparing the area under the plasma concentration-time curve (AUC) to the MIC90 for relevant pathogens like Streptococcus sp. and E. coli, researchers could predict the potential for in vivo efficacy. semanticscholar.org The calculated AUC/MIC90 ratios were deemed sufficient to suggest acceptable clinical outcomes. semanticscholar.org
Table 2: Dose-Response Findings for Fosfomycin in Preclinical Infection Models
| Animal Model | Pathogen | Key Finding | Reference |
|---|---|---|---|
| Neutropenic Murine Thigh | E. coli, K. pneumoniae, P. aeruginosa | AUC/MIC ratio is the primary PK/PD driver of efficacy. | researchgate.net |
| Rabbit Meningitis | Streptococcus pneumoniae | Bactericidal activity in CSF required concentrations ≥10 times the MIC. | nih.gov |
| Post-weaning Piglets | Streptococcus sp., E. coli | Oral administration achieved AUC/MIC90 ratios predictive of in vivo efficacy. | semanticscholar.org |
Pharmacogenomics and Inter-Species Variability in Preclinical Pharmacokinetics
The study of pharmacogenomics and inter-species variability in the preclinical pharmacokinetics of fosfomycin is an area that is not extensively documented in publicly available literature. However, existing preclinical studies across different animal species reveal significant variability in the pharmacokinetic profiles of fosfomycin, which can be attributed to physiological and metabolic differences between species.
Pharmacokinetic studies of fosfomycin have been conducted in various animal models, including rats, rabbits, and piglets. nih.govsemanticscholar.orgmedchemexpress.cn These studies show differences in key pharmacokinetic parameters such as elimination half-life, peak plasma concentration (Cmax), and bioavailability.
For example, in post-weaning piglets administered oral fosfomycin calcium, the elimination half-life was approximately 1.80 hours, and the oral bioavailability was about 20.0%. semanticscholar.org In contrast, studies in rabbits with intravenous fosfomycin showed a CSF-to-serum concentration ratio of approximately 0.55, indicating significant penetration into the central nervous system. nih.gov
While specific genetic determinants influencing fosfomycin pharmacokinetics in different species are not well-defined, the observed variability underscores the importance of conducting species-specific pharmacokinetic studies. These differences in drug handling can impact the translation of efficacy data from animal models to humans. For instance, the dose required to achieve a therapeutic target in one species may not be directly scalable to another due to differences in absorption, distribution, metabolism, and excretion.
Furthermore, in vitro studies using models like the hollow-fiber infection model have shown that the efficacy of fosfomycin, particularly in combination therapies, can be influenced by the specific bacterial strain and its resistance mechanisms. researchgate.net While not strictly pharmacogenomics of the host, the genetic makeup of the infecting pathogen is a critical factor influencing the pharmacodynamic response to fosfomycin.
Advanced Synthetic Chemistry and Structural Biology of Fosfomycin Calcium Hydrate and Derivatives
Novel Synthetic Routes and Stereoselective Synthesis of Fosfomycin (B1673569) Calcium Hydrate (B1144303)
Key strategies in contemporary synthesis include:
Epoxidation of (Z)-1-propenylphosphonates: This remains a foundational approach, with research focused on chiral catalysts to induce stereoselectivity. nih.gov
1,2-Dihydroxylpropylphosphonate Ring Closure: This method involves creating a diol precursor and then forming the epoxide ring. A notable example is the Sharpless asymmetric dihydroxylation of (E)-1-propenyl-phosphonate, which can yield the desired stereoisomer with high enantiomeric excess. nih.govacs.org
Halohydrinphosphonate Ring Closure: This route proceeds via a halohydrin intermediate which is then treated with a base to induce ring closure to form the epoxide. nih.gov One specific method involves the bromohydroxylation of β-oxophosphonates to create a (1R, 2S)-bromohydrin, which is then converted to enantiomerically pure fosfomycin. nih.gov
Chemoenzymatic Approaches to Fosfomycin Analogs
Chemoenzymatic synthesis combines the strengths of chemical and biological catalysis to create complex molecules with high selectivity. This approach is particularly valuable for generating fosfomycin analogs, which are molecules structurally similar to fosfomycin, designed to have improved properties. dntb.gov.ua Enzymes can be used for key stereoselective steps that are often challenging to achieve with traditional chemistry. For instance, biocatalytic reduction has been employed as a key step in the asymmetric synthesis of fosfomycin. wikipedia.org The integration of enzymes like chloroperoxidase can facilitate one-step catalytic methods for synthesizing chiral fosfomycin preparations, offering a pathway with mild conditions and high selectivity. google.com The use of enzymes from the moenomycin biosynthetic pathway, in combination with chemical synthesis, also presents possibilities for creating novel phosphoglycolipid antibiotic analogs. google.com
Green Chemistry Principles in Fosfomycin Synthesis
Traditional synthesis methods for fosfomycin often produce significant chemical waste, prompting the development of more environmentally friendly "green" approaches. oup.com Key principles of green chemistry applied to fosfomycin synthesis include waste reduction, use of safer solvents, and improved atom economy. A novel non-chloride method has been developed that avoids hazardous substances and reduces the number of synthetic steps, leading to energy savings and lower production costs. researchgate.net Another green approach utilizes a one-step synthesis of fosfomycin sodium catalyzed by chloroperoxidase (CPO), which operates under mild, environmentally friendly conditions and can achieve high yields, thereby reducing industrial production costs. google.com Biotransformation, using microorganisms like Bacillus simplex to stereoselectively convert cis-propenylphosphonic acid (cPPA) to fosfomycin, is another promising green alternative to chemical epoxidation. oup.com
Design and Synthesis of Fosfomycin Calcium Hydrate Analogs and Prodrugs
To combat bacterial resistance and improve the therapeutic profile of fosfomycin, researchers are actively designing and synthesizing analogs and prodrugs. nih.govresearchgate.net Analogs are structural modifications of the parent drug, while prodrugs are inactive compounds that are converted into the active drug within the body. researchgate.netfrontiersin.org
Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy or Reduced Resistance
Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of a molecule influence its biological activity. solubilityofthings.com For fosfomycin, SAR studies aim to identify modifications that can enhance antibacterial potency, broaden the spectrum of activity, or overcome resistance mechanisms. researchgate.net
Key findings from SAR studies on fosfomycin analogs include:
The Epoxide Ring: The trans-epoxide moiety is critical for the anti-biofilm activity of fosfomycin-inspired compounds. researchgate.net
Phosphonate (B1237965) Group: Modifications to the phosphonate group are a central strategy in developing prodrugs to improve cell permeability. researchgate.net
Linker Modifications: In fosmidomycin (B1218577) analogs, altering the linker between the phosphonic acid and hydroxamic acid moieties can significantly impact activity. For example, replacing a trimethylene linker with a nitrogen-containing linker has led to compounds with potent herbicidal activity. nih.gov
| Modification Site | Structural Change | Impact on Activity | Reference |
| Epoxide Ring | Maintaining the trans-epoxide | Essential for anti-biofilm activity | researchgate.net |
| Phosphonate Group | Conversion to acyloxymethyl or alkoxycarbonyloxymethyl esters (prodrugs) | Can increase in vitro antiplasmodial activity by over an order of magnitude | researchgate.net |
| Spacer/Linker | Replacement of trimethylene with N-(4-fluorophenylethyl) linker (in fosmidomycin analogs) | Resulted in superior herbicidal activity against model plants | nih.gov |
| α-position | Introduction of α-phenyl substituents (in reverse thia analogs) | Led to strong inhibition of the DXR enzyme, surpassing fosmidomycin | acs.org |
Prodrug Strategies for Improved Bioavailability or Targeted Delivery (Preclinical Focus)
Fosfomycin's highly polar nature limits its oral bioavailability. frontiersin.orgnih.gov Prodrug strategies aim to overcome this by masking the polar phosphonic acid group with moieties that are cleaved in vivo to release the active drug. researchgate.netwuxiapptec.com This approach can enhance membrane permeability and absorption. wuxiapptec.com
Preclinical prodrug strategies for fosfomycin and its analogs include:
Ester Prodrugs: Converting the phosphonate moiety into various esters, such as acyloxymethyl or alkoxycarbonyloxymethyl groups, has been shown to significantly increase in vitro activity against pathogens like Plasmodium falciparum. researchgate.net
Double Prodrugs: In this approach, both the phosphonate and another functional group (like the hydroxamate in fosmidomycin analogs) are modified. For instance, combining a pivaloyloxymethyl (POM) phosphonate modification with various carbamate (B1207046) prodrugs on the hydroxamate moiety has been explored. researchgate.net
Targeted Delivery: Prodrugs can be designed for targeted delivery. While not extensively detailed for fosfomycin in the provided context, this strategy involves linking the drug to a molecule that is recognized by specific transporters on target cells or tissues. wuxiapptec.com
Crystallographic and Spectroscopic Analysis of this compound
The precise three-dimensional structure and physicochemical properties of this compound are essential for understanding its stability, formulation, and interaction with biological targets. medkoo.com
Crystallographic Analysis: X-ray crystallography provides definitive information about the solid-state structure, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. For this compound (C₃H₅CaO₄P·H₂O), the crystal structure would reveal the coordination of the calcium ion with the phosphonate group and the water molecule, as well as the stereochemistry of the epoxide ring, confirming the (1R, 2S) configuration. medkoo.comnih.gov
Spectroscopic Analysis: Spectroscopic techniques provide complementary structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ³¹P-NMR are used to confirm the structure in solution. For fosfomycin calcium, the ¹H-NMR spectrum shows characteristic signals for the methyl and epoxide protons. researchgate.net ³¹P-NMR is particularly useful for analyzing phosphonate compounds and can be used for quantitative analysis of fosfomycin in pharmaceutical products. researchgate.net
Infrared (IR) Spectroscopy: IR spectra show characteristic absorption peaks for the functional groups present, such as the phosphonate group (P=O and P-O stretches) and the C-O stretches of the epoxide ring. researchgate.net
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. oup.com
| Property | Value/Description | Reference |
| Chemical Formula | C₃H₇CaO₅P | nih.gov |
| Molecular Weight | 194.14 g/mol | medkoo.comnih.gov |
| IUPAC Name | calcium;[(2R,3S)-3-methyloxiran-2-yl]-dioxido-oxo-λ⁵-phosphane;hydrate | nih.gov |
| Appearance | White crystalline powder | nihs.go.jp |
| Solubility | Slightly soluble in water; practically insoluble in methanol (B129727) and ethanol | nihs.go.jp |
| Optical Rotation [α]D²⁰ | -2.5° to -5.4° | nihs.go.jp |
X-ray Diffraction Studies of Fosfomycin-Enzyme Complexes (e.g., MurA, Fos Enzymes)
X-ray crystallography has been an indispensable tool for elucidating the atomic-level interactions between fosfomycin and its enzymatic targets, as well as the mechanisms of resistance enzymes. These structural studies provide a precise, three-dimensional blueprint that informs our understanding of the drug's mode of action and inactivation.
The primary target of fosfomycin is UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), an essential enzyme in the biosynthesis of bacterial peptidoglycan. frontiersin.org Crystal structures of MurA from various bacterial species in complex with fosfomycin have been resolved, revealing a consistent mechanism of inhibition. Fosfomycin acts as an analogue of the natural substrate phosphoenolpyruvate (B93156) (PEP) and, upon binding to the active site, forms an irreversible covalent bond with a highly conserved cysteine residue (Cys115 in E. coli). frontiersin.orgnih.gov This alkylation event permanently inactivates the enzyme, halting cell wall synthesis and leading to cell death. frontiersin.org The crystal structure of E. coli MurA complexed with both its substrate UDP-N-acetylglucosamine (UNAG) and fosfomycin shows that the inhibitor is tightly packed in the active site, with its phosphonate group forming strong electrostatic interactions with conserved arginine residues (Arg120 and Arg397) and a lysine (B10760008) residue (Lys22). frontiersin.org The presence of the UNAG substrate induces a "closed" conformation in the enzyme, which is necessary for the efficient inactivation by fosfomycin. researchgate.net
Structural biology has also been critical in understanding the function of fosfomycin resistance enzymes (Fos enzymes). These enzymes inactivate fosfomycin through distinct catalytic mechanisms.
FosA: This metallo-glutathione S-transferase is a major source of resistance in Gram-negative bacteria. mcmaster.ca X-ray crystal structures of FosA from Pseudomonas aeruginosa and Klebsiella pneumoniae have been determined at high resolution. mcmaster.caresearchgate.net These structures show that FosA is a dimeric enzyme that utilizes a manganese ion (Mn²⁺) and a potassium ion (K⁺) for activity. frontiersin.org It catalyzes the nucleophilic addition of glutathione (B108866) (GSH) to the C1 carbon of fosfomycin's epoxide ring, rendering the antibiotic inactive. mcmaster.cafrontiersin.org
FosB: Found predominantly in Gram-positive pathogens, FosB enzymes are also metallo-transferases. nih.gov The crystal structure of FosB from Staphylococcus aureus was resolved to a resolution of 1.15 Å, while the structure of FosB from Enterococcus faecium complexed with fosfomycin was resolved at 2.0 Å. nih.govresearchgate.net These enzymes are typically Mn²⁺-dependent and catalyze the nucleophilic attack of a thiol—either from L-cysteine or the low-molecular-weight thiol bacillithiol (BSH)—onto the epoxide ring of fosfomycin. nih.govresearchgate.net
FosC and FosX: Structural information on other Fos enzymes is less complete. FosC is a kinase that inactivates fosfomycin by phosphorylation, and while research has been initiated to determine its structure, detailed crystallographic data of a fosfomycin complex is not as readily available as for FosA and FosB. mdpi.com FosX enzymes are epoxide hydrolases that add a water molecule to inactivate fosfomycin. frontiersin.org
The table below summarizes key crystallographic data for several fosfomycin-enzyme complexes.
| Enzyme | Organism | PDB Code | Resolution (Å) | Key Finding | Reference |
|---|---|---|---|---|---|
| MurA | Enterococcus faecium | 7TB0 | 1.65 | Complex with UNAG and covalently bound fosfomycin. | oup.com |
| MurA | Vibrio fischeri | 3VCY | 1.93 | Ternary complex showing the fosfomycin-cysteine adduct. | acs.org |
| MurA | Enterobacter cloacae | 3KR6 | 1.70 | Dead-end complex with fosfomycin, showing the adduct buried in the active site. | mdpi.com |
| FosA | Klebsiella pneumoniae | Not specified | 1.48 | Dimeric structure with fosfomycin bound in the active site. | mcmaster.cafrontiersin.org |
| FosA | Pseudomonas aeruginosa | 1LQP | 1.19 | High-resolution structure showing Mn(II) coordination with fosfomycin. | researchgate.net |
| FosB | Enterococcus faecium | Not specified | 2.0 | Structure in complex with fosfomycin, identifying it as an L-cys transferase. | nih.govnih.gov |
| FosB | Staphylococcus aureus | Not specified | 1.15 | High-resolution structure of the fosfomycin-inactivating enzyme. | researchgate.net |
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry Applications in Structural Elucidation
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful analytical techniques that provide complementary information to X-ray crystallography for the structural elucidation of fosfomycin and its interactions with biological macromolecules.
Mass Spectrometry (MS) has been instrumental in confirming the covalent modification of the MurA enzyme by fosfomycin. mcmaster.ca In these experiments, the MurA protein is incubated with fosfomycin and then digested into smaller peptides using an enzyme like trypsin. Analysis of these peptide fragments by matrix-assisted laser desorption ionization (MALDI) mass spectrometry allows for the precise identification of the peptide containing the Cys115 residue. A characteristic mass shift corresponding to the addition of the fosfomycin molecule (138 Da) confirms that a covalent adduct has formed at this specific site. nih.govmcmaster.ca This method is sensitive enough to distinguish between covalent and non-covalent inhibitors. mcmaster.caresearchgate.net MS has also been used to characterize the products of fosfomycin inactivation by resistance enzymes. For instance, analysis of the reaction catalyzed by FosB from E. faecium in the presence of L-cysteine showed the disappearance of the fosfomycin mass peak and the appearance of a new peak corresponding to the L-cys-fosfomycin product, thereby confirming the enzyme's substrate specificity. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy offers unique insights into molecular structure, dynamics, and binding events in solution, even within living cells.
³¹P-NMR is particularly well-suited for studying fosfomycin, as the antibiotic contains a single, unique phosphorus atom in its phosphonate group. This technique has been used to monitor the kinetics of fosfomycin inactivation by resistance enzymes like FosB in real-time. nih.gov The distinct chemical shifts of the phosphorus nucleus in fosfomycin versus its inactivated product allow for a quantitative assessment of enzyme activity over time. nih.gov It has also been used to demonstrate the enzymatic conversion of biosynthetic precursors into fosfomycin. nih.gov
Saturation Transfer Difference (STD) NMR is a ligand-based NMR method used to study binding interactions. It has been successfully employed to observe the binding of fosfomycin to proteins directly in living bacterial cell suspensions. researchgate.net By irradiating the protein and observing the transfer of saturation to the bound ligand (fosfomycin), researchers can identify which parts of the antibiotic are in close contact with the receptor. These studies have provided direct evidence that fosfomycin's entry into bacteria occurs via a protein transport system and can differentiate between fosfomycin-resistant and non-resistant bacterial strains based on the presence or absence of binding interactions. researchgate.netfrontiersin.org
Protein NMR has been used to study the mode of inhibition of novel MurA inhibitors, providing information on how these compounds interact with the enzyme in solution. researchgate.net Both ¹H-qNMR and ³¹P-qNMR are also established methods for the quantitative analysis and purity assessment of fosfomycin in pharmaceutical formulations. Current time information in Lower Assam Division, IN.
Computational Chemistry and Molecular Modeling of this compound
Computational chemistry and molecular modeling have become essential for understanding the complex interactions of fosfomycin at a molecular level. These in silico methods complement experimental data by providing dynamic views of binding events and reaction mechanisms that are often difficult to capture through static experimental structures alone.
Ligand-Protein Docking Simulations with MurA and Transporters
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For fosfomycin, docking simulations have been widely applied to study its interaction with both its target enzyme, MurA, and the membrane transporters responsible for its uptake.
Docking with MurA: Docking studies frequently use the crystal structure of the MurA-fosfomycin complex (e.g., PDB codes 1UAE, 3KR6) as a reference to validate the docking protocol. frontiersin.orgfrontiersin.org These simulations successfully place the fosfomycin molecule within the phosphoenolpyruvate (PEP) binding site, correctly identifying the key interactions, such as the electrostatic contacts between the phosphonate group and conserved arginine and lysine residues, and the proximity of the epoxide ring to the nucleophilic Cys115. frontiersin.org These validated models are then used for virtual screening of chemical libraries to identify new potential MurA inhibitors and to predict their binding modes. frontiersin.orgoup.com
Docking with Transporters (GlpT and UhpT): The entry of fosfomycin into Gram-negative bacteria is primarily mediated by two membrane transporters: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT). frontiersin.orgmdpi.com Mutations that inactivate these transporters are a common cause of fosfomycin resistance. mdpi.com Consequently, GlpT and UhpT are critical targets for computational study. Docking fosfomycin into these transporters is more challenging than for soluble enzymes like MurA due to the complexity of membrane proteins. However, based on the crystal structure of GlpT, computational studies have identified the putative binding site at the apex of a positively charged lumen inside the transporter. Kinetic studies have confirmed that fosfomycin acts as a competitive inhibitor of GlpT, with a measured inhibition constant (Ki) of 1.65 mM, providing a key experimental parameter for validating docking and simulation results. Computational approaches, including homology modeling for transporters without a solved crystal structure, are used to predict how fosfomycin and other molecules interact with these crucial entry points.
Molecular Dynamics Simulations of Fosfomycin Binding
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and energetic landscapes of fosfomycin binding and enzymatic reactions over time.
MD simulations of the fosfomycin resistance enzyme FosA revealed that differences in catalytic efficiency between variants from different bacteria were not due to static structural differences at the active site. Instead, the simulations highlighted dynamic interconnectivity between the active site and a flexible loop at the dimer interface, with the dynamics of this loop being crucial for high-level activity and resistance. mdpi.com
For the FosB enzyme, hybrid quantum mechanics/molecular mechanics (QM/MM) simulations combined with MD have been used to map the entire reaction mechanism of fosfomycin inactivation. These advanced simulations calculated the free-energy profiles for the opening of the epoxide ring, confirming that the reaction proceeds preferentially at the C1 carbon. The simulations also revealed that conformational changes of key active site residues are critical for the release of the inactivated drug product from the enzyme.
MD simulations have also been used to explore how fosfomycin interacts with other enzymes. A study on an archaeal isopentenyl phosphate kinase, which can be inhibited by fosfomycin, used MD simulations to identify two distinct binding poses for the antibiotic. One pose was analogous to the native substrate and led to a productive complex, while the other formed a stable, dead-end complex, explaining the molecule's dual role as both a substrate and a competitive inhibitor for this enzyme. In the context of MurA, QM/MM-based MD studies have been used to model the covalent inhibition process, suggesting that the binding of the co-substrate UNAG initiates a loop closure that brings Cys115 into a reactive state, primed for nucleophilic attack on fosfomycin's epoxide ring.
Analytical Methodologies for Fosfomycin Calcium Hydrate Research
Chromatographic Techniques for Quantification and Purity Assessmentresearchgate.netpte.hugoogle.compatsnap.com
Chromatographic methods are central to the analysis of fosfomycin (B1673569), a highly polar compound with weak UV absorption, which presents unique analytical challenges. nih.govnih.gov These techniques are widely used for determining fosfomycin levels in various biological samples, including blood, urine, plasma, and serum, as well as in pharmaceutical formulations. uobaghdad.edu.iqresearchgate.net
High-Performance Liquid Chromatography (HPLC) Methods Developmentresearchgate.netpte.hugoogle.com
Due to fosfomycin's lack of a UV-absorbing chromophore, direct detection with common HPLC-UV systems is problematic. mdpi.com To overcome this, several strategies have been developed.
One common approach is ion-pair reversed-phase HPLC (IP-RP-HPLC) . This technique involves adding an ion-pairing reagent to the mobile phase to form a neutral complex with the anionic fosfomycin, allowing for retention on a reversed-phase column. mdpi.com Alkylamines, such as octylamine (B49996), are frequently used as ion-pairing reagents. mdpi.comresearchgate.net Detection is often achieved using an Evaporative Light Scattering Detector (ELSD), which is more suitable for non-chromophoric compounds. mdpi.comresearchgate.net
Another strategy involves the use of specialized columns. Anion-exchange chromatography is a logical choice given that fosfomycin exists as an anion in most analytical conditions. mdpi.com Additionally, cyanopropyl (CN) columns have been investigated as a simpler alternative to the official pharmacopeial methods, which often require amino-bonded columns and Refractive Index Detectors (RID). mdpi.com
Table 1: Examples of HPLC Methods for Fosfomycin Analysis
| HPLC Technique | Column Type | Mobile Phase Components | Detector | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Ion-Pair HPLC | Synergi 4μ Fusion-RP 80A | 15 mmol/L octylamine solution (pH 4.8), acetonitrile (B52724) | ELSD | Good linearity, precision, and accuracy for fosfomycin calcium quantification. | researchgate.net |
| Reversed-Phase HPLC | Discovery C18 | 10 mM KH2PO4, 0.2% hexylamine (B90201) (pH 6.1), acetonitrile | UV (195 nm) | Achieved symmetric peak shape and good retention. | mdpi.com |
| Cyanopropyl Column HPLC | Zorbax SB-CN | 0.55% w/v KH2PO4, 0.5% acetonitrile (pH 2.45) | UV (192 nm) | Demonstrated applicability for simple and rapid quantification. | mdpi.com |
| Anion-Exchange Chromatography | Strong Anion-Exchanger | Not specified | Not specified | Investigated as a primary choice for fosfomycin determination. | mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Applicationsresearchgate.net
Gas chromatography (GC) is another technique utilized for fosfomycin analysis. However, due to fosfomycin's low volatility, derivatization is necessary to convert it into a more volatile compound suitable for GC analysis. researchgate.net This is often achieved through a silylation reaction. researchgate.netresearchgate.net
A developed GC method for determining fosfomycin residues in chicken muscle involved homogenization, ultrafiltration, evaporation, and reconstitution with a silylation reagent. researchgate.net The analysis is then performed using a mass spectrometer (MS) for detection, which provides high selectivity and sensitivity. researchgate.netresearchgate.net
Table 2: GC-MS Method for Fosfomycin in Chicken Muscle
| Parameter | Finding | Reference(s) |
|---|---|---|
| Derivatization | Silylation | researchgate.net |
| Internal Standard | Phenylphosphonic acid | researchgate.net |
| Linear Concentration Range | 10–150 μg/g | researchgate.net |
| Limit of Detection | 3.11 μg/g | researchgate.net |
| Limit of Quantitation | 10 μg/g | researchgate.net |
| Mean Recovery | 87.83% | researchgate.net |
Hydrophilic Interaction Liquid Chromatography (HILIC) Applicationspte.hugoogle.comharvard.edu
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a particularly suitable technique for the analysis of highly polar compounds like fosfomycin. eur.nlnih.gov HILIC utilizes a hydrophilic stationary phase and a mobile phase with a high organic solvent content, which allows for the retention and separation of hydrophilic analytes. researchgate.neteur.nl This method is often coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification in biological matrices like plasma and urine. uobaghdad.edu.iqeur.nlnih.gov
The advantages of HILIC methods include simple sample preparation, often requiring only protein precipitation or dilution, and rapid analysis times. eur.nlnih.gov These methods have been successfully validated according to regulatory guidelines and applied to pharmacokinetic studies. eur.nlnih.govnih.gov
Table 3: HILIC-MS/MS Methods for Fosfomycin Analysis in Biological Samples
| Matrix | Sample Preparation | LLOQ | Key Validation Parameters | Reference(s) |
|---|---|---|---|---|
| Human Plasma & Urine | Protein precipitation (plasma), Dilution (urine) | Plasma: 1 μg/mL, Urine: 0.1 mg/mL | Inter-assay precision ≤9.1% (plasma), ≤8.1% (urine); Accuracy ranges: -7.2 to 3.3% (plasma), -1.9 to 1.6% (urine) | nih.gov |
| Human Plasma & Urine | Ultrafiltration | 0.75 mg/L | Within-day precision <1.7%, Between-day precision <5.0%, Accuracy <3.2% | eur.nl |
| Human Plasma & Dialysate | Protein precipitation with acetonitrile | 25 μg/mL | Interday precision 2.9-3.4%, Accuracy -3.7% to 5.5%, Recovery ≥87% | nih.gov |
Spectrophotometric and Spectrofluorometric Methodsresearchgate.net
While chromatographic methods are prevalent, spectrophotometric and spectrofluorometric techniques have also been explored for fosfomycin determination. researchgate.net Due to fosfomycin's lack of a strong native chromophore or fluorophore, these methods often rely on indirect measurement or derivatization. nih.govmdpi.com
One approach is indirect spectrophotometry , where a UV-absorbing reagent is displaced by the analyte in the mobile phase, causing a decrease in absorbance that is proportional to the analyte's concentration. nih.gov For instance, a method was developed using acridine (B1665455) as a UV detection reagent in the mobile phase for the HPLC analysis of fosfomycin. nih.gov
Another technique involves a chemical reaction that produces a colored or fluorescent product. For example, a flow injection spectrophotometric method has been reported for the determination of fosfomycin in urine, with detection in the visible region at a wavelength of 960 nm. researchgate.net Spectrophotometric methods based on the oxidation of the drug by reagents like acidic potassium permanganate (B83412) have also been developed for other drugs, where the decrease in the color of the oxidizing agent is measured. researchgate.net
Bioanalytical Techniques for Preclinical Sample Analysisresearchgate.netpte.hupatsnap.comharvard.edu
The analysis of fosfomycin in preclinical samples, such as animal tissues and biological fluids, is essential for pharmacokinetic and residue studies. researchgate.netnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the primary bioanalytical technique due to its high sensitivity, specificity, and accuracy. nih.govshimadzu.com.sg
These methods are crucial for understanding the drug's behavior in biological systems and ensuring food safety in the case of veterinary use. researchgate.net For instance, a validated LC-MS/MS method was developed to quantify fosfomycin in human prostatic tissue, which is vital for assessing drug penetration at the site of infection. nih.gov Similarly, methods for analyzing fosfomycin in chicken muscle and serum have been established using GC-MS and HPLC-MS/MS, respectively. researchgate.net
Microbiological Assays for Potency Determinationsynzeal.com
Microbiological assays are the "gold standard" for determining the biological activity or potency of an antibiotic. harvard.edugoogle.com These assays measure the inhibitory effect of the antibiotic on the growth of a susceptible microorganism. google.com The potency of fosfomycin is typically expressed as the mass of fosfomycin (C₃H₇O₄P). drugfuture.comnihs.go.jp
The cylinder-plate method , an agar (B569324) diffusion assay, is a commonly used microbiological technique. google.comdrugfuture.com In this method, a standardized suspension of a test organism, such as Proteus sp., is seeded into an agar medium. drugfuture.com Solutions of the fosfomycin sample and a reference standard at known concentrations are placed in cylinders on the agar surface. drugfuture.comnihs.go.jp After incubation, the diameter of the zone of growth inhibition around each cylinder is measured. The potency of the sample is then calculated by comparing the size of its inhibition zone to that of the reference standard. google.com
Table 4: Parameters for Microbiological Assay of Fosfomycin
| Parameter | Specification | Reference(s) |
|---|---|---|
| Assay Method | Cylinder-plate method | drugfuture.com |
| Test Organism | Proteus sp. (MB838) | drugfuture.com |
| Culture Medium | Peptone, meat extract, yeast extract, agar | drugfuture.com |
| Standard | Fosfomycin Phenethylammonium Reference Standard | drugfuture.comnihs.go.jp |
| Standard Solution Concentrations | High: 10 µg/mL, Low: 5 µg/mL (potency) | drugfuture.comnihs.go.jp |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices
The quantification of fosfomycin in complex biological matrices such as plasma, urine, and tissue presents analytical challenges due to its high polarity, small molecular size, and lack of a strong chromophore. rsc.org Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the definitive analytical technique for accurately measuring fosfomycin concentrations in these samples. mdpi.com This method offers high sensitivity and specificity, enabling the direct analysis of small biological samples. researchgate.net
Various LC-MS/MS methods have been developed and validated, often employing Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve sufficient retention of the highly polar fosfomycin molecule. nih.goveur.nl HILIC-based methods are frequently used for the analysis of fosfomycin in human plasma and urine. nih.gov An alternative approach involves a reverse-phase chromatographic method, which has also been successfully developed and validated for determining fosfomycin in human plasma microsamples. mdpi.com
Sample preparation is a critical step for analysis in complex matrices. Common techniques include simple protein precipitation with organic solvents like methanol (B129727) or a mixture of acetonitrile and methanol, followed by centrifugation and filtration. mdpi.comshimadzu.com For urine samples, a straightforward dilution is often sufficient. nih.gov Ultrafiltration is another technique employed to separate the analyte from larger molecules in the matrix. eur.nl To ensure accuracy, isotopically labeled internal standards, such as racemic fosfomycin-13C3 benzylamine, are frequently used. eur.nlshimadzu.com
Detection is typically performed on a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). mdpi.comshimadzu.com The MRM transitions commonly used for quantification are m/z 137.05 > 79.0 for fosfomycin and m/z 140.0 > 79.0 for its 13C-labeled internal standard. shimadzu.com These methods are validated according to regulatory guidelines, assessing parameters such as specificity, sensitivity, linearity, precision, accuracy, matrix effect, and recovery. mdpi.comresearchgate.net The validation results consistently demonstrate the methods to be precise and accurate for a wide range of clinically relevant concentrations. eur.nlnih.gov For instance, a method for plasma and urine analysis showed high recovery rates (99.4% and 102.5%, respectively) with no significant matrix effects encountered. eur.nl
The table below summarizes key parameters from various validated LC-MS/MS methods for fosfomycin quantification in different biological matrices.
| Matrix | Chromatography | Sample Preparation | LLOQ | Linearity Range | Recovery (%) | Reference |
|---|---|---|---|---|---|---|
| Human Plasma | HILIC | Protein Precipitation | 1.0 µg/mL | 1 - 2000 µg/mL | 68% | nih.gov |
| Human Urine | HILIC | Dilution | 0.1 mg/mL | 0.1 - 10 mg/mL | 72% | nih.gov |
| Human Plasma | HILIC | Ultrafiltration | 0.75 mg/L | 0.75 - 375 mg/L | 99.4% | eur.nl |
| Human Urine | HILIC | Ultrafiltration | 0.75 mg/L | 0.75 - 375 mg/L | 102.5% | eur.nl |
| Human Prostatic Tissue | Reverse-Phase | Protein Precipitation & Homogenization | 0.1 µg/g | 0.1 - 50 µg/g | 90.3 - 98.7% | mdpi.com |
| Human Plasma | HILIC | Protein Precipitation | 0.02 ppm (in solution) | 0.02 - 6.0 ppm (in solution) | 60.7 - 81.2% | shimadzu.comshimadzu.com |
| Human Plasma, Urine, Aqueous Fluid | Reverse-Phase (PS C18) | Protein Precipitation or Dilution | 12.5 µg/mL (Plasma) | 12.5 - 800 µg/mL (Plasma) | Not Reported | nih.gov |
Advanced Sensing and Detection Platforms for Fosfomycin Calcium Hydrate (B1144303)
While LC-MS/MS is the gold standard for laboratory-based quantification, research into advanced sensing platforms aims to provide rapid, portable, and cost-effective alternatives for fosfomycin detection. nih.gov These platforms often leverage nanomaterials and electrochemical principles to achieve high sensitivity and selectivity. mdpi.com
Electrochemical sensors are a promising area of development. mdpi.com Theoretical studies using Density Functional Theory (DFT) have explored the potential of novel nanomaterials as sensing elements for fosfomycin. One such study investigated fullerene (C24) as a potential electrochemical sensor. ijnc.ir The research found that the adsorption of fosfomycin onto the C24 surface leads to a significant decrease in the fullerene's bandgap (from 7.687 eV to 4.389 eV). ijnc.ir This change in electronic properties suggests that C24 could act as an effective electrocatalytic modifier for developing a novel sensor for fosfomycin. ijnc.ir
Similarly, another DFT study explored the use of a boron nitride nanocage (B12N12) as a potential adsorbent and sensor. researchgate.net The calculations indicated that the interaction between fosfomycin and the B12N12 nanocage is spontaneous and exothermic. This suggests the potential for using this material in sensing applications. researchgate.net
These nanomaterial-based sensors represent a frontier in analytical chemistry, offering advantages in creating devices with improved analytical capabilities. researchgate.net The development of such sensors could be particularly beneficial for point-of-care testing and environmental monitoring, addressing the urgent need for robust and effective detection methods to monitor antibiotics and combat the threat of antimicrobial resistance. nih.govmdpi.com The platforms are generally based on transducing the interaction between the target analyte (fosfomycin) and a recognition element into a measurable signal, such as a change in current, potential, or impedance. mdpi.com
The table below outlines the principles of emerging advanced sensing platforms for fosfomycin.
| Sensing Platform Type | Sensing Material/Principle | Key Finding/Potential Application | Reference |
|---|---|---|---|
| Electrochemical Nanosensor | Fullerene (C24) | Adsorption of fosfomycin significantly reduces the material's bandgap, indicating its potential as an electrocatalytic modifier for a fosfomycin sensor. | ijnc.ir |
| Electrochemical Nanosensor | Boron Nitride Nanocage (B12N12) | DFT studies show a spontaneous and exothermic interaction with fosfomycin, suggesting its suitability as a sensing material. | researchgate.net |
| Biosensors | General (Aptamers, Molecularly Imprinted Polymers) | These recognition elements offer high specificity and selectivity, forming the basis for sensitive electrochemical biosensors for various antibiotics. | nih.govmdpi.com |
Interactions of Fosfomycin Calcium Hydrate with Other Antimicrobial Agents and Biological Systems Preclinical
Synergistic and Antagonistic Interactions in In Vitro Studies
Fosfomycin (B1673569), a broad-spectrum antibiotic, has been the subject of numerous preclinical studies to evaluate its potential in combination therapies, particularly against multidrug-resistant (MDR) bacteria. nih.govnih.gov These investigations have revealed that when used with other antimicrobial agents, fosfomycin can exhibit synergistic, additive, indifferent, or, rarely, antagonistic effects. mdpi.com
Combination Therapy with Other Antimicrobials (Mechanistic Focus)
The primary mechanism of fosfomycin involves the inhibition of the MurA enzyme, which is a crucial first step in the synthesis of the bacterial cell wall. nih.govpatsnap.com This unique mode of action provides a strong basis for combination therapy with other antibiotics that target different cellular processes. nih.govnih.gov
In preclinical in vitro studies, fosfomycin has demonstrated synergistic effects when combined with a variety of other antimicrobial agents. This synergy is often attributed to the complementary mechanisms of action. For instance, by weakening the cell wall, fosfomycin may facilitate the entry of other antibiotics into the bacterial cell, enhancing their efficacy.
A systematic review of in vitro and in vivo studies highlighted that synergistic interactions were significant, accounting for 33.7% of total interactions, while antagonism was rare (0.9%). mdpi.comscispace.com The majority of interactions were classified as additive or indifferent. mdpi.comscispace.com
Table 1: Observed Synergistic Interactions of Fosfomycin with Other Antimicrobials in In Vitro Studies
| Interacting Antimicrobial Class | Target Pathogen(s) | Observed Effect | Reference(s) |
| Penicillins | Enterobacterales | Synergism | mdpi.comscispace.com |
| Carbapenems | Enterobacterales, Pseudomonas aeruginosa | Synergism | mdpi.comscispace.comasm.org |
| Cephalosporins | Enterobacterales, Pseudomonas aeruginosa | Synergism | mdpi.comscispace.com |
| Aminoglycosides | Pseudomonas aeruginosa, Escherichia coli | Synergism | mdpi.comscispace.comfrontiersin.org |
| Fluoroquinolones | Pseudomonas aeruginosa | Synergism | frontiersin.org |
| Linezolid (B1675486) | Staphylococcus aureus | Synergism | mdpi.comscispace.com |
| Daptomycin (B549167) | Staphylococcus aureus, Enterococcus spp. | Synergism | mdpi.comscispace.commdpi.comresearchgate.net |
| Tetracyclines | Staphylococcus aureus | Synergism | mdpi.comscispace.com |
| Chloramphenicol | Enterobacterales, Pseudomonas aeruginosa | Synergism | mdpi.comscispace.com |
| Sulbactam | Acinetobacter spp. | Synergism | mdpi.com |
| Colistin (B93849) | Carbapenem-resistant Klebsiella pneumoniae | Synergism | semanticscholar.org |
This table is for informational purposes and is based on preclinical data. The clinical significance of these interactions may vary.
Molecular Basis of Synergy and Antagonism
The molecular underpinnings of fosfomycin's synergistic interactions are multifaceted. A primary proposed mechanism is the enhanced permeability of the bacterial cell wall to the partner antibiotic due to fosfomycin's inhibitory action on peptidoglycan synthesis. nih.govresearchgate.net This allows antibiotics that target intracellular components, such as DNA gyrase (fluoroquinolones) or ribosomes (aminoglycosides, tetracyclines), to reach their targets more effectively. frontiersin.org
For example, the combination of fosfomycin and meropenem (B701) has been shown to be synergistic in killing E. coli, with the combination therapy also suppressing the emergence of fosfomycin-resistant clones. asm.org Similarly, the synergistic effect of fosfomycin with daptomycin against methicillin-resistant Staphylococcus aureus (MRSA) is thought to involve complex interactions that may prevent the emergence of daptomycin resistance. researchgate.net
In silico studies have also been employed to understand these interactions at a molecular level. For instance, molecular docking studies with Helicobacter pylori suggested that fosfomycin has a high binding affinity for the MurA enzyme, and its combination with other antibiotics like clarithromycin (B1669154) and doxycycline (B596269) resulted in synergistic interactions. nih.govresearchgate.net
Antagonism, although infrequent, has been observed in a few instances. For example, one study noted an antagonistic effect with ceftazidime (B193861) against a small number of Pseudomonas aeruginosa isolates and with ceftriaxone (B1232239) against single isolates of S. aureus and Staphylococcus epidermidis. mdpi.com The precise molecular mechanisms driving these antagonistic interactions are not as well-understood as those for synergy and require further investigation.
Modulation of Host Immune Responses by Fosfomycin Calcium Hydrate (B1144303) (Preclinical Models)
Beyond its direct antimicrobial activity, preclinical research indicates that fosfomycin possesses immunomodulatory properties, influencing the function of various immune cells and the production of inflammatory mediators. ersnet.orgasm.orgselleck.co.jp
Immunomodulatory Effects on Lymphocyte, Monocyte, and Neutrophil Function
In vitro and animal studies have demonstrated that fosfomycin can alter the function of key immune cells. asm.orgselleck.co.jp It has been shown to affect lymphocytes, monocytes, and neutrophils. asm.orgselleck.co.jpresearchgate.net Specifically, fosfomycin can enhance the phagocytic and killing capabilities of neutrophils, which are critical for clearing bacterial pathogens. ersnet.orgasm.orgersnet.org This enhanced bactericidal ability of neutrophils has been observed in comparison to other antimicrobial agents. selleck.co.jp Furthermore, fosfomycin has been reported to have an immunomodulatory effect on B-cell activation. asm.orgselleck.co.jp It has also been shown to suppress IL-2 production from T cells. asm.orgselleck.co.jp
Impact on Inflammatory Cytokine Response in Vitro and In Vivo (Preclinical)
Fosfomycin has been shown to modulate the inflammatory cytokine response in various preclinical models. ersnet.orgasm.orgnih.gov It can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-1α. asm.orgselleck.co.jpnih.govnih.gov Conversely, it has been reported to increase the production of the anti-inflammatory cytokine IL-10. asm.orgselleck.co.jpnih.gov However, data regarding its effect on IL-6 have been contradictory in some studies. asm.org
In a mouse model of lipopolysaccharide (LPS)-induced inflammation, treatment with fosfomycin significantly lowered the peak serum levels of TNF-α and IL-1β. nih.gov Similarly, in a rat model of sepsis-induced lung injury, fosfomycin decreased the expression of TLR-4, NF-κB, and TNF-α in lung tissue. ersnet.org It also exhibited antioxidative properties in this model. ersnet.org In vitro studies using human whole blood stimulated with endotoxin (B1171834) also demonstrated that fosfomycin significantly inhibited the mRNA levels and release of pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov The main immunomodulatory effects of fosfomycin are thought to be mediated by inhibiting TLR/NF-κB/MAPK signaling pathways and diminishing NLRP3 inflammasome activation. ersnet.orgersnet.org
It is important to note that while many preclinical studies show pronounced immunomodulatory effects, some studies in human models of endotoxemia did not reproduce these findings, suggesting that the clinical relevance of these effects requires further investigation. nih.gov
Interaction with Bacterial Biofilm Formation and Dispersal Mechanisms (Preclinical)
Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antimicrobial agents. nih.gov Preclinical studies have explored the activity of fosfomycin against biofilms, both alone and in combination with other agents.
Fosfomycin has demonstrated the ability to penetrate biofilms. mdpi.comasm.orgnih.gov Several experimental studies, including in vitro and biofilm infection models, have shown that fosfomycin can reduce or eradicate clinically significant bacteria within biofilms and can also lead to modifications in the biofilm structure. asm.orgnih.gov For instance, in a rat model, combination therapy with vancomycin (B549263) and fosfomycin resulted in the disappearance of biofilm-like structures of methicillin-resistant Staphylococcus aureus (MRSA). asm.orgnih.gov Reductions in Staphylococcus epidermidis biofilm density have also been observed with fosfomycin. asm.org
Against Escherichia coli, fosfomycin has been shown to reduce both initial and mature biofilm forms. asm.orgnih.govredemc.netnih.gov Studies on uropathogenic E. coli (UPEC) have shown that fosfomycin can significantly reduce biofilm biomass. redemc.netnih.govresearchgate.net However, it may not be effective against intracellular bacterial communities (IBCs), another persistent form of bacteria in urinary tract infections. redemc.netnih.govresearchgate.net
The efficacy of fosfomycin against Pseudomonas aeruginosa biofilms can be variable, with some studies showing poor anti-biofilm activity when used alone. frontiersin.org However, its activity can be enhanced in combination with other antibiotics like gentamicin (B1671437) or ciprofloxacin. frontiersin.org The combination of prulifloxacin (B1679801) and fosfomycin has been shown to cause the destruction and disappearance of P. aeruginosa multilayer biofilms in a rat model. asm.orgnih.gov
Table 2: Summary of Fosfomycin's Preclinical Activity on Bacterial Biofilms
| Bacterial Species | Biofilm Stage | Observed Effect of Fosfomycin | Combination Synergy | Reference(s) |
| Staphylococcus aureus (MRSA) | Mature | Disappearance of biofilm-like structures | Vancomycin, Rifampicin, Linezolid | mdpi.comasm.orgnih.govmdpi.comfrontiersin.org |
| Staphylococcus epidermidis | Mature | Reduction in biofilm density | - | asm.org |
| Escherichia coli | Initial and Mature | Reduction of biofilm | Gentamicin | frontiersin.orgmdpi.comasm.orgnih.govredemc.netnih.govnih.gov |
| Pseudomonas aeruginosa | Mature | Variable/Poor alone, destruction of multilayer biofilms | Gentamicin, Ciprofloxacin, Prulifloxacin | frontiersin.orgasm.orgnih.govmdpi.com |
| Enterococcus faecalis | Mature | Anti-biofilm activity | Daptomycin | mdpi.com |
This table summarizes findings from preclinical studies and does not represent clinical efficacy.
Mechanisms of Biofilm Penetration and Disruption
Fosfomycin has demonstrated a notable capacity to penetrate bacterial biofilms, a key factor in its efficacy against these resilient microbial communities. nih.govnih.govacs.org Preclinical studies have shown that fosfomycin can permeate both newly formed and mature biofilms, leading to alterations in their structure. nih.gov This penetrative ability is considered a crucial aspect of its antimicrobial action, as the dense extracellular matrix of biofilms often limits the access of many other antibiotics. In some cases, this penetration is attributed to its low molecular weight.
The compound's activity is not limited to mere penetration; it actively contributes to the disruption of the biofilm architecture. In a rat model of methicillin-resistant Staphylococcus aureus (MRSA) biofilm infection, the combination of vancomycin and fosfomycin resulted in the disappearance of biofilm-like structures. nih.gov Similarly, fosfomycin has been observed to remove Pseudomonas aeruginosa multilayer biofilms from the surfaces of polyethylene (B3416737) tubes in a rat model of urinary tract infection. nih.gov For Escherichia coli, fosfomycin can reduce both initial and mature biofilm forms. nih.gov
A significant aspect of fosfomycin's anti-biofilm activity is its synergistic interaction with other antimicrobial agents. mdpi.com This synergy often leads to enhanced biofilm disruption and eradication compared to monotherapy. For instance, combinations of fosfomycin with agents like aminoglycosides, fluoroquinolones, and various beta-lactams have shown potent activity against biofilms of clinically significant pathogens. mdpi.com
Preclinical research has highlighted fosfomycin's synergistic effects across a range of bacteria:
Against Pseudomonas aeruginosa , fosfomycin in combination with tobramycin (B1681333) has shown synergy in cystic fibrosis biofilm models. mdpi.com However, some studies note that while fosfomycin-containing combinations can inhibit biofilm formation more effectively than single drugs, they may not have a significant effect on disrupting mature biofilms of multidrug-resistant (MDR) strains. mdpi.com
For Escherichia coli , the combination of fosfomycin with gentamicin has been reported to be highly synergistic (up to 75%) against biofilm-producing strains, even those resistant to gentamicin. mdpi.com
In Klebsiella pneumoniae , combining fosfomycin with polymyxin (B74138) B led to greater disruption of biofilms from KPC-2-producing clinical isolates than either drug alone. wiley.com
With Staphylococcus spp. , fosfomycin has demonstrated synergistic interactions against biofilms when combined with vancomycin, teicoplanin, rifampicin, cefazolin, and linezolid. mdpi.com A combination with rifampin was particularly effective in clearing both planktonic and biofilm-embedded MRSA in a foreign-body infection model. acs.org
Against Enterococcus spp. , particularly vancomycin-resistant strains, fosfomycin combined with daptomycin or linezolid has shown significant activity against mature biofilms, decreasing both biomass and metabolic activity. mdpi.com
The following table summarizes key preclinical findings on the synergistic anti-biofilm activity of fosfomycin combinations.
| Pathogen | Combined Agent(s) | Key Preclinical Finding | Citation(s) |
| Pseudomonas aeruginosa | Tobramycin | Synergistic activity demonstrated in two cystic fibrosis biofilm models. | mdpi.com |
| Pseudomonas aeruginosa | Colistin, Cefepime, Ceftazidime | Combinations with fosfomycin showed the highest rates of biofilm formation inhibition. | nih.gov |
| Escherichia coli | Gentamicin | Highly synergistic (up to 75%) against biofilm-producing strains, including those resistant to gentamicin. | mdpi.com |
| Klebsiella pneumoniae | Polymyxin B | Resulted in higher biofilm disruption of KPC-2-producing clinical isolates compared to monotherapy. | wiley.com |
| Staphylococcus aureus (MRSA) | Rifampin | Superior to other tested rifampin combinations in a foreign-body infection model, achieving an 83% cure rate of biofilm MRSA. | acs.org |
| Staphylococcus aureus | Vancomycin, Teicoplanin, Cefazolin, Linezolid | Demonstrated synergistic interactions against staphylococcal biofilms. | mdpi.com |
| Enterococcus faecium (VREm) | Linezolid | Significantly decreased biofilm biomass and metabolic activity, especially in mature biofilms. | mdpi.com |
| Enterococcus faecalis (VRE) | Daptomycin | Exhibited higher activity against mature biofilms than either drug alone. | mdpi.com |
Impact on Biofilm Gene Expression and Quorum Sensing
Fosfomycin's interaction with biofilms extends to the molecular level, influencing the expression of genes critical for biofilm formation and the bacterial communication system known as quorum sensing (QS).
A key preclinical study investigated the effect of a linezolid-fosfomycin combination on vancomycin-resistant Enterococcus faecium (VREfm). The results from RT-qPCR analysis showed that this combination significantly inhibited the transcription of several genes essential for biofilm formation. In the initial and mature stages of biofilm development, the expression of cylA, ebpA, and gelE was downregulated. nih.gov For mature biofilms, the combination therapy also reduced the expression of asa1, atlA, and esp, genes integral to the structural integrity and development of the biofilm. nih.gov
The following table details the biofilm-related genes in VREfm affected by the combination of fosfomycin and linezolid.
| Gene | Function in Biofilm Formation | Effect of Fosfomycin-Linezolid Combination | Biofilm Stage Affected | Citation(s) |
| cylA | Cytlolysin subunit A | Significant decrease in expression | Initial and Mature | nih.gov |
| ebpA | Endocarditis- and biofilm-associated pilus | Significant decrease in expression | Initial and Mature | nih.gov |
| gelE | Gelatinase | Significant decrease in expression | Initial and Mature | nih.gov |
| asa1 | Aggregation substance | Significant decrease in expression | Mature | nih.gov |
| atlA | Autolysin | Significant decrease in expression | Mature | nih.gov |
| esp | Enterococcal surface protein | Significant decrease in expression | Mature | nih.gov |
Furthermore, there is evidence to suggest that fosfomycin can interfere with quorum sensing, the cell-to-cell signaling pathway that regulates virulence and biofilm formation in many bacteria. smw.ch In studies with Enterococcus faecalis, fosfomycin was shown to interfere with the fsr quorum-sensing system. researchgate.net Research on methicillin-resistant Staphylococcus pseudintermedius also indicated that fosfomycin may influence quorum-sensing signals, potentially by affecting the accessory gene regulator (agr) system, which is a known regulator of virulence factors in staphylococci. mdpi.com This disruption of bacterial communication can lead to reduced polysaccharide synthesis and instability of the biofilm architecture. mdpi.com
Interaction with Bacterial Virulence Factors and Pathogenicity (Preclinical)
In studies involving Staphylococcus aureus, fosfomycin has demonstrated an ability to suppress the production of key toxins. Gene expression analyses revealed that fosfomycin monotherapy significantly reduced the expression of leucotoxin (lukDE), a potent virulence factor. springermedizin.de When combined with flucloxacillin, the therapy also led to a reduction in the expression of agrA, a major global regulator of S. aureus virulence, and hla (alpha-hemolysin). springermedizin.de
Moreover, fosfomycin can impact bacterial adherence, a critical first step in the pathogenic process. It has been shown to reduce the adherence of bacteria to urinary epithelial cells. nih.gov This effect is partly achieved by suppressing platelet activator factor receptors on respiratory epithelial cells, which in turn reduces the adhesion of pathogens like Streptococcus pneumoniae and Haemophilus influenzae. nih.gov
Interestingly, the development of resistance to fosfomycin may come at a biological cost to the bacteria, leading to a decrease in virulence. Experimental studies with fosfomycin-resistant E. coli isolates have shown reduced adherence to epithelial cells, increased susceptibility to killing by serum complement, and slower growth rates. wiley.com This decline in bacterial virulence associated with resistance may contribute to the low rates of resistance observed in clinical settings. wiley.com
Emerging Research Frontiers and Future Directions for Fosfomycin Calcium Hydrate
Repurposing and Novel Applications of Fosfomycin (B1673569) Calcium Hydrate (B1144303) (Preclinical)
The unique bactericidal properties of fosfomycin, which involve the inhibition of the MurA enzyme in the early stages of peptidoglycan synthesis, are being re-examined for new therapeutic roles beyond its current indications. mdpi.com
Preclinical exploration of fosfomycin calcium hydrate against non-bacterial pathogens is a nascent and largely uncharted area of research. The antibiotic's established mechanism of action is highly specific to the bacterial cell wall, a structure that is absent in fungi, viruses, and parasites. This fundamental biological difference accounts for the limited number of studies investigating its efficacy in non-bacterial models. As of now, significant preclinical data demonstrating a direct, potent effect of fosfomycin against these pathogens is scarce. Future research could potentially explore whether fosfomycin might indirectly affect non-bacterial pathogens, for instance, by modulating host immune responses or targeting secondary bacterial infections that are common in viral or fungal diseases, but direct antimicrobial activity remains an underexplored frontier.
Persistent infections, often characterized by the formation of biofilms, present a significant therapeutic challenge due to their inherent tolerance to conventional antibiotics. Preclinical studies have demonstrated that fosfomycin, when used in combination with other antimicrobial agents, can exhibit synergistic effects, leading to the effective eradication of these recalcitrant infections. mdpi.com
The rationale behind these combination strategies lies in fosfomycin's ability to penetrate mature biofilms and potentially enhance the activity of other antibiotics. dovepress.com In preclinical models, fosfomycin has been paired with various antibiotic classes, including aminoglycosides, β-lactams, and polymyxins, against a range of clinically relevant pathogens. For instance, the combination of fosfomycin and colistin (B93849) has shown considerable synergy against MDR Gram-negative bacteria within biofilms. dovepress.com Similarly, combining fosfomycin with tobramycin (B1681333) has been reported to be effective in eradicating Pseudomonas aeruginosa biofilms. Research has also explored its synergy with linezolid (B1675486) against methicillin-resistant Staphylococcus aureus (MRSA), with some studies showing a synergistic effect in over 98% of tested isolates.
| Pathogen | Combination Agents | Preclinical Model | Key Findings |
|---|---|---|---|
| Pseudomonas aeruginosa (MDR) | Colistin | In vitro biofilm culture | Demonstrated significant synergy against bacteria in biofilm. dovepress.com |
| Pseudomonas aeruginosa | Tobramycin | In vitro biofilm model | Combination therapy led to biofilm eradication. |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Linezolid | In vitro analysis of clinical isolates | Synergistic effects were observed in 98.04% of cases. |
| Vancomycin-resistant Enterococcus faecalis (VRE) | Teicoplanin | In vitro analysis | Synergistic effects were noted against 89% of VRE isolates. |
| Acinetobacter baumannii | Amikacin or Sulbactam | In vitro studies | Evidence suggests an effective combination therapy for infections. mdpi.com |
Development of New Resistance Modulators and Adjuvants for this compound
The emergence of resistance to fosfomycin, although not yet widespread, necessitates proactive research into strategies that can preserve its efficacy. Resistance can arise through several mechanisms, including modification of the drug's target (MurA), reduced uptake due to mutations in membrane transporters (GlpT and UhpT), and enzymatic inactivation by Fos proteins (FosA, FosB, FosX). The development of resistance modulators and adjuvants aims to counteract these mechanisms.
Adjuvants are compounds with little to no intrinsic antimicrobial activity that, when co-administered with an antibiotic, enhance its effectiveness. For fosfomycin, research is focused on identifying molecules that can:
Inhibit inactivating enzymes: The development of inhibitors for Fos enzymes could restore fosfomycin's activity against resistant strains. This approach mirrors the success of β-lactamase inhibitors, which have successfully revitalized the clinical utility of β-lactam antibiotics.
Enhance cellular uptake: Compounds that can restore or bypass the compromised GlpT and UhpT transport systems could overcome a common resistance mechanism.
Permeabilize the bacterial membrane: Agents that disrupt the integrity of the bacterial outer membrane could facilitate increased intracellular accumulation of fosfomycin, thereby boosting its antibacterial effect.
While still in the early stages of preclinical development, the search for effective fosfomycin adjuvants represents a critical frontier in combating antimicrobial resistance.
Advancements in Drug Delivery Systems for Targeted this compound Action (Preclinical)
Conventional administration of fosfomycin can be limited by suboptimal pharmacokinetic profiles and an inability to achieve sufficiently high concentrations at specific infection sites, such as deep-seated tissues or abscesses. Advanced drug delivery systems are being explored in preclinical settings to overcome these barriers.
Nanoparticle-based systems offer a versatile platform for improving the delivery of antibiotics like fosfomycin. By encapsulating the drug within nanocarriers, it is possible to enhance its stability, prolong its circulation time, and achieve targeted delivery to infected tissues. rroij.com This targeted approach can increase the local concentration of the antibiotic at the site of infection, thereby improving efficacy while minimizing potential systemic side effects. rroij.com
Preclinical research is investigating various types of nanoparticles for fosfomycin delivery, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles. These systems can be engineered to recognize and bind to bacterial cells or to accumulate in the specific microenvironment of an infection, such as areas of low pH or high bacterial enzyme activity.
| Nanoparticle Type | Composition | Potential Advantages for Fosfomycin Delivery |
|---|---|---|
| Liposomes | Lipid bilayers | Biocompatible; can encapsulate hydrophilic drugs like fosfomycin; surface can be modified for targeted delivery. |
| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA) | Offers controlled and sustained release of the encapsulated drug; protects the drug from degradation. |
| Solid Lipid Nanoparticles (SLNs) | Solid lipid core | High stability; potential for controlled release; can enhance drug penetration into biofilms. |
| Magnetic Nanoparticles | Iron oxide core | Can be guided to the infection site using an external magnetic field for highly targeted delivery. csmres.co.uk |
Smart release formulations are advanced drug delivery systems designed to release their therapeutic payload in response to specific physiological or external stimuli. csmres.co.ukijpsjournal.com This approach allows for on-demand drug delivery, ensuring that the antibiotic is released precisely when and where it is needed most. nih.gov
For fosfomycin, stimuli-responsive systems could be designed to react to triggers characteristic of an infection microenvironment, such as:
pH-responsive systems: Infections often create an acidic microenvironment. Formulations can be engineered to be stable at physiological pH but to release fosfomycin upon exposure to lower pH levels at the infection site. rroij.com
Enzyme-responsive systems: Bacteria produce a variety of enzymes that could be harnessed as triggers for drug release. A formulation could be designed to be degraded by specific bacterial enzymes, leading to the localized release of fosfomycin.
Temperature-responsive systems: Inflammation and infection can lead to a local increase in temperature. Thermo-responsive polymers could be used to create formulations that release fosfomycin when the temperature rises above normal body temperature.
These smart release strategies are primarily in the preclinical and conceptual stages of development for fosfomycin but hold significant promise for optimizing its therapeutic efficacy in the future. nih.gov
Omics Approaches in this compound Research
The advent of "omics" technologies has revolutionized the study of antimicrobial agents, providing a holistic view of the intricate cellular responses to drug exposure. In the context of this compound, these high-throughput methodologies are instrumental in dissecting its mechanism of action, identifying resistance determinants, and exploring novel therapeutic strategies. By simultaneously analyzing the entire complement of transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), researchers can construct a comprehensive picture of the physiological perturbations induced by this antibiotic.
Transcriptomics and Proteomics in Response to Fosfomycin Exposure
Transcriptomic and proteomic studies have been pivotal in elucidating the global cellular response of bacteria to fosfomycin. These approaches allow for the identification of differentially expressed genes and proteins upon antibiotic challenge, offering insights into adaptive and resistance mechanisms.
A notable study on Staphylococcus aureus employed a transcriptomic approach to investigate the modifications induced by fosfomycin in biofilm cells. The research revealed that fosfomycin primarily caused a downregulation of genes associated with nucleotide, amino acid, and carbohydrate transport and metabolism. researchgate.net Specifically, genes encoding adhesins and proteins involved in capsular biosynthesis were downregulated in biofilms grown in the presence of fosfomycin. Conversely, the gene for the murein hydrolase regulator, lgrA, and a D-lactate dehydrogenase-encoding gene were upregulated. researchgate.net In established biofilms treated with fosfomycin, there was a decreased expression of genes for adhesins and the cell wall biosynthesis protein ScdA. researchgate.net
In another study focusing on the synergistic effect of fosfomycin and colistin against KPC-producing Klebsiella pneumoniae, transcriptome analysis revealed that the combination of these antibiotics led to the regulation of soxRS and oxidative phosphorylation pathways. nih.gov This response is believed to help the bacteria clear reactive oxygen species (ROS) and repair cellular damage. Furthermore, the combination therapy resulted in the downregulation of 25 genes associated with ribosome biogenesis, suggesting that inhibiting ribosomal transcription is a key aspect of their synergistic bactericidal efficacy. nih.gov
A genome-wide analysis of Escherichia coli's response to fosfomycin using a high-density transposon mutagenesis approach, known as TraDIS-Xpress, identified novel genes involved in fosfomycin sensitivity. core.ac.uk Beyond the known resistance mechanisms related to the sugar importers GlpT and UhpT, this study highlighted the role of genes involved in glucose metabolism, the phosphonate (B1237965) import and breakdown system (phnC-M), and the phosphate (B84403) importer (pstSACB). core.ac.uk
Interactive Data Table: Selected Genes and Proteins Differentially Regulated by Fosfomycin Exposure
| Organism | Condition | Gene/Protein | Regulation | Implicated Function | Reference |
| Staphylococcus aureus | Biofilm grown with fosfomycin | Adhesin & capsular biosynthesis protein genes | Downregulated | Cell adhesion and protection | researchgate.net |
| Staphylococcus aureus | Biofilm grown with fosfomycin | lgrA (murein hydrolase regulator) | Upregulated | Cell wall turnover | researchgate.net |
| Staphylococcus aureus | Fosfomycin-treated biofilm | ScdA (cell wall biosynthesis protein) | Downregulated | Cell wall synthesis | researchgate.net |
| Klebsiella pneumoniae | Fosfomycin and colistin combination | soxRS | Regulated | Oxidative stress response | nih.gov |
| Klebsiella pneumoniae | Fosfomycin and colistin combination | Ribosomal biogenesis genes | Downregulated | Protein synthesis | nih.gov |
| Escherichia coli | Fosfomycin exposure | phnC-M (phosphonate import) | Implicated in sensitivity | Drug transport | core.ac.uk |
| Escherichia coli | Fosfomycin exposure | pstSACB (phosphate importer) | Implicated in sensitivity | Drug transport | core.ac.uk |
Metabolomics for Elucidating Cellular Perturbations
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a direct functional readout of the physiological state of a cell. In the context of antibiotic research, metabolomics can reveal the intricate metabolic perturbations caused by drug exposure, offering a deeper understanding of the drug's mechanism of action and the cell's response.
While comprehensive, dedicated metabolomics studies solely focused on this compound are still emerging, existing research on antibiotic effects on the bacterial metabolome provides a strong framework for understanding its potential impact. For instance, a study on Staphylococcus aureus treated with fosfomycin revealed significant alterations in pathways related to peptidoglycan synthesis. As fosfomycin inhibits the MurA enzyme, a key player in the initial steps of cell wall construction, a decrease in the levels of peptidoglycan precursors would be expected, accompanied by an accumulation of their substrates like UDP-GlcNAc and alanine-alanine.
Furthermore, the interplay between fosfomycin and central carbon metabolism is a critical area of investigation for metabolomics. Research has shown that fosfomycin's activity and resistance are interconnected with bacterial metabolism. nih.gov Transcriptomic studies have indicated that fosfomycin mimics the effects of the intermediate metabolites phosphoenolpyruvate (B93156) and glyceraldehyde-3-phosphate, suggesting a deep link with the metabolic state of the bacterium. nih.gov Untargeted metabolomics approaches, using techniques like liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy, can identify and quantify a wide array of metabolites, providing a detailed snapshot of these metabolic shifts.
By analyzing the changes in the metabolome, researchers can identify key metabolic nodes affected by fosfomycin, which could serve as potential targets for synergistic drug combinations or for strategies to overcome resistance.
Interactive Data Table: Potential Metabolomic Markers in Response to Fosfomycin
| Metabolic Pathway | Key Metabolites | Expected Change with Fosfomycin | Rationale |
| Peptidoglycan Biosynthesis | UDP-N-acetylmuramic acid | Decrease | Inhibition of MurA enzyme |
| Peptidoglycan Biosynthesis | UDP-N-acetylglucosamine | Increase | Accumulation of substrate |
| Central Carbon Metabolism | Phosphoenolpyruvate | Potential Fluctuation | Fosfomycin is a structural analog |
| Amino Acid Metabolism | Alanine-Alanine | Increase | Accumulation of precursors for cell wall synthesis |
| Nucleotide Metabolism | Purines and Pyrimidines | Potential Alterations | Downstream effects of cellular stress |
Environmental Impact and Ecopharmacology of this compound
The increasing use of antibiotics, including fosfomycin, has led to growing concerns about their environmental fate and ecological impact. The field of ecopharmacology investigates the effects of pharmaceuticals on the environment, including their persistence, bioaccumulation, and toxicity to non-target organisms.
Fosfomycin, being a polar and water-soluble compound, can enter the environment through various pathways, primarily via wastewater from households and hospitals, as well as from pharmaceutical manufacturing facilities. core.ac.uk Studies have shown that fosfomycin is not always efficiently removed by conventional wastewater treatment processes. core.ac.uk This can lead to its release into aquatic environments, where it can exert selective pressure on microbial communities.
The ecotoxicity of fosfomycin to a wide range of non-target organisms is an area of ongoing research. While specific and comprehensive data for this compound across different trophic levels are not yet abundant, general knowledge about the ecotoxicity of antibiotics provides a basis for concern. Antibiotics can have detrimental effects on aquatic life, including algae, crustaceans (like Daphnia magna), and fish, as well as on soil microorganisms. These effects can range from growth inhibition to mortality.
The potential for fosfomycin to impact soil microbial communities is also a consideration, particularly in agricultural areas where manure from treated animals may be used as fertilizer. Antibiotics in the soil can disrupt the natural microbial balance, affecting crucial ecosystem processes such as nutrient cycling.
Interactive Data Table: Potential Ecotoxicological Profile of Fosfomycin
| Organism Type | Test Organism | Endpoint | Potential Effect of Antibiotics |
| Algae | Pseudokirchneriella subcapitata | Growth Inhibition (EC50) | Inhibition of primary producers |
| Crustacean | Daphnia magna | Immobilization/Mortality (LC50) | Disruption of aquatic food webs |
| Bacteria | Wastewater Microbial Community | Community Composition | Selection for antibiotic-resistant strains |
| Soil Microorganisms | Various | Enzyme Activity, Respiration | Alteration of nutrient cycling |
It is important to note that the environmental risk of any pharmaceutical is a combination of its intrinsic toxicity and the level of exposure. Therefore, ongoing monitoring of fosfomycin concentrations in various environmental compartments is crucial for a comprehensive risk assessment.
Q & A
Q. What standardized analytical methods are recommended for quantifying calcium and phosphorus content in Fosfomycin Calcium Hydrate?
Methodological Answer:
- Calcium Content : Dissolve 0.2 g of the compound in 10 mL of 2 M HCl. Add 50 mL of water, adjust pH to 12–13 with 8 M NaOH, and titrate with 0.05 M EDTA using hydroxy naphthol blue as an indicator until the solution transitions from blue to gray/purple .
- Phosphorus Content : Digest 0.1 g of the compound with 10 mL of 60% perchloric acid. Dilute to 200 mL, add 10 mL of 25% sodium sulfite and 2 mL of ammonium molybdate, then measure absorbance at 740 nm via UV-Vis spectrophotometry .
- Purity Validation : Use ICP-MS or atomic absorption spectroscopy to cross-validate results, especially if discrepancies arise between titration and spectrophotometric methods .
Q. How are heavy metal impurities (e.g., lead, arsenic) controlled in this compound synthesis?
Methodological Answer:
- Heavy Metals : Prepare a test solution by dissolving 1.0 g of the compound in 40 mL of 0.25 M acetic acid. Compare against a standard lead solution (≤20 ppm) using Method 1 (sulfide precipitation) .
- Arsenic : Test via Method 3 (Gutzeit method) with a limit of ≤2 ppm. Use 1.0 g of the compound in 5 mL of 1 M HCl, and generate arsine gas for colorimetric analysis .
Q. What are the storage conditions to ensure stability of this compound?
Methodological Answer:
- Store in airtight containers at ≤25°C with relative humidity (RH) <60%. Avoid exposure to light and moisture, which can hydrolyze the phosphate ester bond .
- For long-term stability, conduct accelerated degradation studies at 40°C/75% RH for 6 months, monitoring purity via HPLC and crystal structure via PXRD .
Advanced Research Questions
Q. How can researchers resolve contradictions in purity data between microbial assays and chemical analyses?
Methodological Answer:
- Scenario : Discrepancies may arise if microbial assays (e.g., using Proteus sp. ATCC 13315) indicate lower potency despite acceptable chemical purity.
- Resolution :
- Verify microbial assay conditions (e.g., agar pH, incubation temperature) to rule out environmental interference .
- Perform LC-MS to detect trace impurities (e.g., fosfomycin degradation products) not quantified by standard heavy metal tests .
- Cross-reference with NMR to confirm structural integrity, as amorphous impurities may skew microbial results .
Q. What experimental designs are optimal for studying the crystal stability of this compound under formulation conditions?
Methodological Answer:
- Crystallinity Assessment :
- PXRD : Compare diffraction patterns of bulk samples against reference standards (e.g., JCPDS 00-022-1234) to confirm crystalline vs. amorphous forms .
- DSC : Analyze thermal behavior (endothermic peaks at ~150°C for dehydration) to assess stability under heat stress .
- TGA : Quantify weight loss under controlled humidity (e.g., 92.5% RH for 30 days) to evaluate hygroscopicity .
- Formulation Compatibility : Co-process with excipients (e.g., microcrystalline cellulose) and monitor phase transitions using SEM to detect deliquescence .
Q. How can conflicting data on this compound’s solubility be addressed in drug delivery studies?
Methodological Answer:
- Issue : Reported solubility in water ranges from 5–10 mg/mL due to batch-dependent crystallinity.
- Strategies :
- Use polarized light microscopy to identify amorphous content, which enhances solubility but reduces stability .
- Employ spray-drying or co-solvent systems (e.g., PEG 400) to improve solubility while maintaining crystalline stability .
- Validate dissolution profiles using USP Apparatus II (paddle method) at 50 rpm in simulated intestinal fluid (pH 6.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
